2-Aminobenzo[d]thiazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDVWUVIXJDLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356295 | |
| Record name | 2-Aminobenzo[d]thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105314-08-7 | |
| Record name | 2-Aminobenzo[d]thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a carbonitrile (cyano) group at the 5-position of this scaffold can significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its biological activity and target interactions. This guide focuses on the chemical synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile, providing researchers with a foundational understanding for its preparation and further investigation.
Synthetic Pathways
The most prominent and widely applicable method for the synthesis of 2-aminobenzothiazoles involves the cyclization of substituted anilines.[3][4] Two primary variations of this approach are particularly relevant for the synthesis of this compound.
Route A: Direct Thiocyanation and Cyclization of 4-Amino-3-cyanobenzonitrile
This is a direct and efficient one-pot method where the appropriately substituted aniline, in this case, 4-amino-3-cyanobenzonitrile, is reacted with a source of thiocyanate (e.g., potassium thiocyanate or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine, in an acidic solvent like acetic acid.[3]
Route B: Cyclization of a Phenylthiourea Derivative
This two-step approach involves the initial formation of a phenylthiourea derivative from 4-amino-3-cyanobenzonitrile, followed by an oxidative cyclization to form the benzothiazole ring. This method offers an alternative when the direct thiocyanation proves to be low-yielding or results in unwanted side products.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally related 2-aminobenzothiazoles. Researchers should perform small-scale test reactions to optimize conditions for the specific substrate.
Route A: Direct Thiocyanation and Cyclization
This protocol is adapted from the classical synthesis of 6-substituted 2-aminobenzothiazoles.[3]
Materials and Reagents:
-
4-Amino-3-cyanobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution (25% aq.)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-3-cyanobenzonitrile in glacial acetic acid.
-
Add 4 equivalents of potassium thiocyanate to the solution and stir at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C in an ice bath.
-
Slowly add a solution of 2 equivalents of bromine in a small amount of glacial acetic acid dropwise to the cooled mixture. An exothermic reaction may be observed, and the color of the solution will change.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture by the slow addition of a 25% aqueous ammonia solution until the pH is approximately 8. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.
Expected Outcome and Characterization:
The final product, this compound, is expected to be a solid. Characterization should be performed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and the amino group protons.
-
¹³C NMR: To identify the carbon signals of the benzothiazole core and the nitrile group.
-
FT-IR: To detect the characteristic stretching frequencies of the amino (N-H), nitrile (C≡N), and C=N bonds.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Route B: Cyclization of 1-(4-Amino-3-cyanophenyl)thiourea
This two-step protocol provides an alternative synthetic route.
Step 1: Synthesis of 1-(4-Amino-3-cyanophenyl)thiourea
-
Prepare a solution of 4-amino-3-cyanobenzonitrile in a suitable solvent such as aqueous ethanol containing hydrochloric acid.
-
Add an equimolar amount of ammonium thiocyanate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with water and dry.
Step 2: Oxidative Cyclization
-
Suspend the 1-(4-Amino-3-cyanophenyl)thiourea in a solvent such as chloroform or acetic acid.
-
Add a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work-up the reaction mixture, which may involve neutralization and extraction, to isolate the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
As a specific synthesis of this compound has not been detailed in the reviewed literature, a table of quantitative data for this exact compound cannot be provided. However, for analogous syntheses of other 2-aminobenzothiazole derivatives, yields can range from moderate to good (typically 40-80%), depending on the substituents and reaction conditions.
Table 1: General Expected Analytical Data for this compound
| Parameter | Expected Data |
| Molecular Formula | C₈H₅N₃S |
| Molecular Weight | 175.21 g/mol |
| ¹H NMR | Signals corresponding to aromatic protons and two amino protons. |
| ¹³C NMR | Signals for the benzothiazole ring carbons and the nitrile carbon. |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~2230 (C≡N stretch), ~1640 (C=N stretch) |
| Purity (by HPLC) | >95% after purification |
Biological and Pharmacological Context
While the specific biological activity of this compound is not yet reported, the 2-aminobenzothiazole scaffold is a well-established pharmacophore. Derivatives have shown a remarkable diversity of biological activities, including:
-
Anticancer Activity: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various kinases and signaling pathways involved in cell proliferation and survival.[2][5]
-
Antimicrobial Activity: This class of compounds has shown efficacy against a range of bacteria and fungi.
-
Enzyme Inhibition: The 2-aminobenzothiazole core can act as a scaffold for the design of specific enzyme inhibitors.[5]
The introduction of a cyano group can enhance the therapeutic potential of the molecule. For instance, 2-cyano-6-aminobenzothiazole is a key component in the CBT-Cys click reaction, a bioorthogonal ligation method used for labeling biomolecules.[6] This highlights the potential utility of cyanated 2-aminobenzothiazoles in chemical biology and diagnostics.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. By adapting established protocols for the synthesis of related 2-aminobenzothiazole derivatives, researchers can confidently approach the preparation of this target molecule. The well-documented biological importance of the 2-aminobenzothiazole scaffold suggests that the 5-carbonitrile derivative is a promising candidate for further investigation in drug discovery and chemical biology programs. The experimental protocols and contextual information provided herein are intended to serve as a valuable resource for scientists in these fields.
References
- 1. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergence of 2-Aminobenzo[d]thiazole-5-carbonitrile: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a fused benzene and thiazole ring, serves as a versatile template for the design of novel therapeutic agents.[2] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] Among the numerous derivatives, 2-Aminobenzo[d]thiazole-5-carbonitrile has emerged as a key building block in the synthesis of targeted therapies, particularly in the development of DNA gyrase B inhibitors.[][8] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological significance of the 2-aminobenzo[d]thiazole core, with a focus on the 5-carbonitrile derivative.
Physicochemical Properties
| Property | 2-Aminobenzo[d]thiazole-6-carbonitrile | 5-Aminobenzo[d]thiazole-2-carbonitrile | Reference |
| Molecular Formula | C₈H₅N₃S | C₈H₅N₃S | [9][10] |
| Molecular Weight | 175.21 g/mol | 175.21 g/mol | [9][10] |
| Exact Mass | 175.02041835 Da | 175.02041835 Da | [9][10] |
| Topological Polar Surface Area | 90.9 Ų | 90.9 Ų | [9][10] |
| Hydrogen Bond Donor Count | 1 | 2 | [9][10] |
| Hydrogen Bond Acceptor Count | 4 | Not Specified | [9] |
| Rotatable Bond Count | 0 | Not Specified | [9] |
| Complexity | 222 | 222 | [9][10] |
| XLogP3 | 1.9 | 1.7 | [9][10] |
Synthesis and Experimental Protocols
The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry, with several methodologies available for the construction of the core scaffold and subsequent functionalization.
General Synthesis of the 2-Aminobenzothiazole Core
A prevalent method for the synthesis of the 2-aminobenzothiazole scaffold involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.[2][4][11] This reaction proceeds through an electrophilic cyclization mechanism.
Experimental Protocol: Synthesis of Substituted 2-Aminobenzothiazoles [4][11]
-
Reactant Preparation: Dissolve the appropriately substituted aniline in glacial acetic acid.
-
Thiocyanogen Formation: In a separate vessel, prepare thiocyanogen ((SCN)₂) ex situ by reacting potassium thiocyanate (KSCN) with bromine (Br₂) in glacial acetic acid.
-
Reaction: Cool the aniline solution to 0-10°C and add the freshly prepared thiocyanogen solution dropwise with stirring.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Neutralize the reaction mixture with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the 2-aminobenzothiazole product.
-
Purification: Collect the solid product by filtration and purify by recrystallization or column chromatography.
The yields for this type of reaction can range from moderate to good, depending on the specific substrates and reaction conditions.[4][11]
Biological Activity and Signaling Pathways
The 2-aminobenzothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The introduction of a cyano group, as in this compound, can significantly influence the compound's electronic properties and its interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 2-aminobenzothiazole derivatives.[3][5][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, liver, and colon cancer.[3][12] The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and progression.
One of the key targets for this class of compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] By inhibiting components of this pathway, 2-aminobenzothiazole derivatives can induce apoptosis and suppress tumor growth.
Antimicrobial Activity
The 2-aminobenzothiazole core is also a prominent feature in the development of novel antimicrobial agents.[5][12] These compounds have shown activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.[12]
DNA Gyrase Inhibition
A particularly promising area of research for 2-aminobenzothiazole derivatives is their activity as DNA gyrase inhibitors.[8] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for the development of new antibiotics. The 5-substituted 2-aminobenzothiazole scaffold has been identified as a key component in the design of potent inhibitors of this enzyme.[8]
Conclusion
This compound and its related derivatives represent a significant and highly versatile class of compounds in the field of drug discovery and development. The well-established synthetic routes to the core scaffold, combined with the diverse and potent biological activities exhibited by its derivatives, ensure that this "privileged structure" will continue to be a focal point of medicinal chemistry research. The ability to readily functionalize the benzothiazole ring system allows for the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutics targeting a wide range of diseases.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzothiazole-6-carbonitrile | C8H5N3S | CID 4327139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Aminobenzo[d]thiazole-2-carbonitrile | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy 4-Aminobenzo[d]thiazole-2-carbonitrile [smolecule.com]
An In-depth Technical Guide to the Core Basic Properties of 2-Aminobenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique fusion of a benzene and thiazole ring, combined with a reactive amino group at the 2-position, allows for extensive synthetic modification to modulate biological activity, solubility, and pharmacokinetic profiles.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2]
This guide focuses on a specific derivative, 2-Aminobenzo[d]thiazole-5-carbonitrile, providing a detailed overview of its fundamental basic properties, the experimental protocols required for their determination, and its context within relevant biological signaling pathways. Understanding these core characteristics is critical for its application in drug design and development.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively published, the following tables summarize its known identifiers and expected physicochemical and spectroscopic properties based on data from closely related analogs and foundational chemical principles.
General Properties
| Property | Value | Reference |
| IUPAC Name | 2-amino-1,3-benzothiazole-5-carbonitrile | [3] |
| CAS Number | 105314-08-7 | [3] |
| Molecular Formula | C₈H₅N₃S | [3] |
| Molecular Weight | 175.21 g/mol | [3] |
| Canonical SMILES | C1=CC2=C(C=C1C#N)N=C(S2)N | [3] |
Predicted Physicochemical Properties
| Property | Value / Description | Notes |
| Melting Point | Not reported. (Parent compound 2-Aminobenzothiazole: 126-129 °C) | The melting point is expected to be higher than the parent compound due to the polar nitrile group increasing crystal lattice energy. The exact value should be confirmed via supplier documentation or experimental measurement. |
| pKa | Not experimentally determined. | The basicity is attributed to the exocyclic amino group and the endocyclic nitrogen. The electron-withdrawing nature of the 5-cyano group is expected to decrease the basicity compared to the parent compound. Experimental determination is required for an accurate value. |
| Solubility | Water: Sparingly soluble. DMSO: Soluble. Methanol/Ethanol: Moderately soluble. | Poor aqueous solubility is common for this class of compounds. DMSO is a suitable solvent for creating stock solutions for biological assays and NMR analysis.[4] |
Predicted Spectroscopic Data
The following data are predicted based on characteristic values for the 2-aminobenzothiazole scaffold and the known effects of substituent groups.[5][6][7]
| Technique | Expected Observations |
| ¹H-NMR | ~7.5-8.5 ppm (m, 3H): Aromatic protons on the benzothiazole ring. ~7.8 ppm (br s, 2H): Protons of the -NH₂ group. |
| ¹³C-NMR | ~168 ppm: C2 (carbon attached to -NH₂). ~152 ppm: Quaternary carbon C7a. ~110-140 ppm: Aromatic carbons. ~118 ppm: Cyano group carbon (-C≡N). |
| FTIR (cm⁻¹) | 3300-3450: N-H stretching (asymmetric and symmetric) of the primary amine. ~2220-2240: C≡N stretching of the nitrile group. ~1630: N-H scissoring vibration. ~1540: C=N stretching of the thiazole ring. |
| Mass Spec. (ESI+) | Expected m/z: 176.02 [M+H]⁺. Fragmentation: Likely loss of HCN (m/z 149) or fragmentation of the thiazole ring. |
Experimental Protocols
Accurate determination of the basic properties of this compound is essential. The following section provides detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method is a highly precise technique for determining pKa values by monitoring pH changes during titration.[8] Given the compound's likely poor water solubility, a co-solvent system is often required.[9]
Objective: To determine the pKa value of the conjugate acid of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Methanol or Dioxane (co-solvent)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
Reaction vessel (beaker)
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of the compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[10][11]
-
Acidification: Acidify the sample solution to a pH of ~1.8-2.0 by adding 0.1 M HCl. This ensures the complete protonation of the amine groups.[10]
-
Titration Setup: Place the reaction vessel on a magnetic stirrer, immerse the calibrated pH electrode, and ensure the tip of the burette (filled with 0.1 M NaOH) is submerged. Purge the solution with nitrogen to displace dissolved CO₂.[11]
-
Titration: Begin adding the 0.1 M NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[10]
-
Endpoint: Continue the titration until the pH reaches ~12.0-12.5.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve to identify the equivalence point (the volume at which the derivative is maximal).
-
The half-equivalence point is exactly half of this volume. The pH at the half-equivalence point is equal to the pKa of the compound in the chosen solvent system.[3]
-
-
Replication: Perform the titration a minimum of three times to ensure reproducibility and report the average pKa with the standard deviation.[10]
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore near the ionization site, leading to a change in absorbance with pH.[9] It requires a much smaller amount of sample than potentiometry.[8]
Objective: To determine the pKa value by measuring pH-dependent changes in UV absorbance.
Materials:
-
This compound
-
DMSO (for stock solution)
-
A series of buffers with known pH values (e.g., from pH 3 to 12, in 0.5 pH unit increments) and constant ionic strength (0.1 M).[2]
-
UV-Vis spectrophotometer (plate reader compatible is ideal)
-
96-well UV-transparent microtiter plate
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.[2]
-
Plate Preparation: To the wells of the 96-well plate, add a fixed volume of each buffer solution (e.g., 198 µL).
-
Sample Addition: Add a small, fixed volume of the DMSO stock solution to each buffer-containing well (e.g., 2 µL), resulting in a final DMSO concentration of ≤2% v/v. Prepare blank wells containing only the buffers.[2]
-
Measurement: Record the UV absorbance spectrum (e.g., 230-500 nm) for each well.
-
Data Analysis:
-
Select a wavelength where the difference in absorbance between the fully protonated and deprotonated forms is maximal.[9]
-
Plot the absorbance at the selected wavelength against the pH of the buffer.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint absorbance between the upper and lower plateaus.[9]
-
Fit the data to the Henderson-Hasselbalch equation to calculate a precise pKa value.
-
Standard Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and longer acquisition time may be necessary.[5]
-
Processing: Process the raw data using Fourier transformation, followed by phase and baseline corrections.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the powder directly onto the crystal. Alternatively, create a KBr pellet by grinding the sample with potassium bromide and pressing it into a disk.[5]
-
Background Scan: Record a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interference.
-
Sample Scan: Record the sample spectrum over a typical range of 4000–400 cm⁻¹.[5]
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), which is common for this class of molecules.[5]
-
Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Detection: Generate a mass spectrum by plotting ion abundance against the m/z value.
Biological Context and Signaling Pathways
The basicity (pKa) of a molecule like this compound is a critical determinant of its behavior in biological systems. At physiological pH (~7.4), the pKa value dictates the protonation state of the molecule, which in turn influences its solubility, membrane permeability, and ability to interact with protein targets through hydrogen bonding.
Many 2-aminobenzothiazole derivatives function as kinase inhibitors. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[12][13] The overactivation of this pathway is a common feature in many cancers, making its components prime targets for therapeutic intervention.[13] Derivatives of 2-aminobenzothiazole have been specifically designed and shown to inhibit kinases within this cascade, such as PI3K itself.[14][15] The basic nitrogen atoms in the scaffold can form crucial hydrogen bond interactions within the ATP-binding pocket of these kinases, contributing to their inhibitory activity.
// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1"]; AKT [label="Akt (PKB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2"]; TSC2 [label="TSC2"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor [label="2-Aminobenzothiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [style=dashed]; RTK -> PI3K; PI3K -> PIP3 [label="+P"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP2 [label="-P", arrowhead=tee]; PIP3 -> PTEN [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; mTORC2 -> AKT [label="+P (Ser473)"]; PDK1 -> AKT [label="+P (Thr308)"]; AKT -> TSC2 [arrowhead=tee]; TSC2 -> mTORC1 [arrowhead=tee]; AKT -> mTORC1; mTORC1 -> Proliferation;
// Inhibition Edge Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, constraint=false];
// Ranks {rank=same; GF; RTK;} {rank=same; PI3K; PTEN;} {rank=same; PIP2; PIP3;} {rank=same; PDK1; mTORC2;} {rank=same; AKT;} {rank=same; TSC2;} {rank=same; mTORC1; Inhibitor;} } Caption: The PI3K/Akt/mTOR pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Preliminary Studies on 2-Aminobenzo[d]thiazole-5-carbonitrile Derivatives: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[3][4][5] The introduction of a carbonitrile (-CN) group at the 5-position of the benzothiazole ring is of particular interest. The strong electron-withdrawing nature and linear geometry of the nitrile group can significantly influence the molecule's electronic properties, solubility, and ability to form key interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. This guide provides a consolidated overview of preliminary research on 2-aminobenzo[d]thiazole-5-carbonitrile derivatives, focusing on their synthesis, biological evaluation, and the experimental protocols used in their study.
Synthesis and Derivatization
The synthesis of the 2-aminobenzo[d]thiazole core typically involves the cyclization of an appropriately substituted aniline. For derivatives bearing a 5-carbonitrile group, a common starting material is an aniline with a cyano group at the para-position relative to the amine. A general and widely adopted method is the reaction of such anilines with a thiocyanating agent, like potassium thiocyanate (KSCN) or ammonium thiocyanate, in the presence of bromine in acetic acid.[6][7] This reaction generates the thiocyanogen electrophile in situ, which attacks the aniline, leading to cyclization and the formation of the 2-aminobenzothiazole ring.[7]
Once the 2-amino-5-cyanobenzothiazole core is formed, the primary amino group at the C2 position serves as a versatile handle for further derivatization.[1][8] A common strategy involves acylation with chloroacetyl chloride to produce an N-(5-cyanobenzo[d]thiazol-2-yl)-2-chloroacetamide intermediate. This reactive intermediate can then be subjected to nucleophilic substitution with a wide range of amines, anilines, or heterocyclic moieties to generate a library of diverse derivatives.[2][6]
References
- 1. iajesm.in [iajesm.in]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. facm.ucl.ac.be [facm.ucl.ac.be]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Aminobenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Aminobenzo[d]thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its characteristics, synthesis, and biological relevance, with a focus on its interaction with key cellular signaling pathways.
Core Physical and Chemical Properties
This compound is a solid, off-white to light yellow compound. While extensive experimental data for this specific isomer is not widely published, a certificate of analysis and data from related compounds provide foundational information.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃S | --INVALID-LINK--[1] |
| Molecular Weight | 175.21 g/mol | --INVALID-LINK--[1] |
| CAS Number | 105314-08-7 | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow solid | --INVALID-LINK--[1] |
| Purity (LCMS) | 98.53% | --INVALID-LINK--[1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not publicly available. However, based on the known structure and data for analogous compounds, the expected spectral characteristics are outlined below. A certificate of analysis has confirmed that the ¹H NMR and LCMS data are consistent with the structure.[1]
¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing cyano group and the electron-donating amino group.
¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbons of the benzothiazole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected):
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3400-3200 | N-H stretching (amino group) |
| 2230-2210 | C≡N stretching (nitrile group) |
| 1650-1500 | C=C and C=N stretching (aromatic and thiazole rings) |
| ~1300 | C-N stretching |
| ~700 | C-S stretching |
Mass Spectrometry (Expected): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or elements of the thiazole ring.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a general and widely used method for the synthesis of 2-aminobenzothiazoles can be adapted. This typically involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.
General Synthesis Workflow for 2-Aminobenzothiazoles:
General Synthesis of 2-Aminobenzothiazoles
Detailed Method for a Related Compound (Methyl 2-aminobenzo[d]thiazole-6-carboxylate):
A reported synthesis of a similar compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate, provides a more detailed experimental insight.[2] This procedure involves dissolving one equivalent of methyl 4-aminobenzoate and four equivalents of potassium thiocyanate (KSCN) in glacial acetic acid. The mixture is stirred and cooled, followed by the dropwise addition of two equivalents of bromine dissolved in acetic acid. The reaction is then stirred overnight at room temperature.[2] This general approach could be adapted for the synthesis of this compound starting from 4-amino-3-cyanobenzonitrile.
Chemical Reactivity and Biological Significance
The chemical reactivity of this compound is dictated by the presence of the amino and cyano functional groups, as well as the benzothiazole core. The amino group can act as a nucleophile, participating in reactions such as acylation and alkylation. The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine. The benzothiazole ring system itself can undergo electrophilic substitution reactions.
Derivatives of 2-aminobenzothiazole have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Interaction with the PI3K/AKT/mTOR Signaling Pathway
A growing body of evidence suggests that many benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4]
Several studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for the development of targeted cancer therapies.[3][4] Inhibition of this pathway by benzothiazole compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells.[3][4]
PI3K/AKT/mTOR Signaling Pathway and Benzothiazole Inhibition:
Inhibition of the PI3K/AKT/mTOR Pathway
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutics, particularly in the area of oncology. While a complete experimental profile for this specific isomer is not yet fully available in the public domain, the existing data on related compounds, coupled with its confirmed structural identity, provide a strong foundation for further research. Its likely interaction with the PI3K/AKT/mTOR signaling pathway underscores its importance as a scaffold for the design of targeted anticancer agents. Further investigation into the specific physical, chemical, and biological properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Aminobenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Aminobenzo[d]thiazole-5-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutics.
Chemical Identity and Properties
This compound is a substituted benzothiazole derivative. The presence of the amino and cyano functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.
CAS Number: 105314-08-7[][2][3]
Chemical Structure:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅N₃S |
| Molecular Weight | 175.21 g/mol [3] |
| IUPAC Name | 2-amino-1,3-benzothiazole-5-carbonitrile |
| Canonical SMILES | C1=CC2=C(C=C1C#N)SC(=N2)N |
| Physical Appearance | Solid (form may vary) |
Synthesis of this compound
The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid. This reaction proceeds via an electrophilic thiocyanation of the aniline, followed by intramolecular cyclization to form the benzothiazole ring.
Experimental Protocol: Synthesis from 4-amino-3-cyanobenzonitrile
This protocol is based on the general method for the synthesis of 2-aminobenzothiazoles.[4][5]
Materials:
-
4-amino-3-cyanobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid (CH₃COOH)
-
Bromine (Br₂)
-
25% aqueous ammonia solution (NH₃)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-3-cyanobenzonitrile in glacial acetic acid.
-
Addition of Thiocyanate: To the stirred solution, add 4 equivalents of potassium thiocyanate (KSCN). Continue stirring at room temperature for 45 minutes.
-
Cooling: Cool the reaction mixture to 10°C using an ice bath.
-
Bromination: Dissolve 2 equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture using a dropping funnel. The solution will likely change color and a suspension may form.
-
Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Carefully neutralize the reaction mixture to a pH of 8 by the slow addition of 25% aqueous ammonia solution. This step should be performed in a well-ventilated fume hood.
-
Isolation of Product: The product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with distilled water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Applications in Drug Development
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[6] Derivatives of 2-aminobenzothiazole have been extensively studied and have shown a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many 2-aminobenzothiazole derivatives have been synthesized and evaluated as potent anticancer agents.[4][7] For example, a series of 2-aminobenzothiazole derivatives were designed and synthesized as PI3Kα inhibitors, demonstrating significant activity against breast cancer cell lines.[8]
-
Antimicrobial Activity: The benzothiazole nucleus is a key component in various antimicrobial agents.[9][10]
-
Neuroprotective Effects: Certain benzothiazole-containing compounds, such as Riluzole, are used in the treatment of neurodegenerative diseases.[4]
-
Other Biological Activities: The versatility of the 2-aminobenzothiazole scaffold has led to the discovery of compounds with anti-inflammatory, antidiabetic, and anticonvulsant properties.[10]
This compound, with its reactive amino and cyano groups, serves as a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.[11]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 2. file.chemscene.com [file.chemscene.com]
- 3. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-Aminobenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the potential mechanisms of action of a specific derivative, 2-Aminobenzo[d]thiazole-5-carbonitrile. While direct and extensive research on this particular compound is emerging, this document consolidates the known biological activities and mechanisms of the broader 2-aminobenzothiazole class to infer its likely therapeutic pathways. This guide presents available quantitative data for analogous compounds, detailed experimental protocols for mechanism elucidation, and visual representations of key signaling pathways, providing a foundational resource for researchers and drug development professionals investigating this promising chemical entity.
Introduction: The 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core, a fusion of a benzene and a thiazole ring with an amino group at the 2-position, is considered a "privileged structure" in drug discovery.[1][2] This scaffold provides a versatile platform for chemical modifications, leading to a diverse range of bioactive molecules.[1][2] Derivatives have been shown to interact with various biological targets, including enzymes, receptors, and proteins, leading to their therapeutic effects.[1] The addition of a carbonitrile group at the 5-position of the benzothiazole ring in this compound likely modulates its electronic properties and potential for specific molecular interactions.[3]
Potential Mechanisms of Action
Based on extensive research into the 2-aminobenzothiazole class, the primary mechanisms of action are anticipated to be centered around the inhibition of key cellular signaling pathways, particularly those involved in cancer and inflammation.
Anticancer Activity: Inhibition of Kinase Signaling Pathways
A predominant anticancer mechanism for 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[4][5]
2.1.1. PI3K/AKT/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[6] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K, particularly the PI3Kα and PI3Kγ isoforms.[7][8] By competitively binding to the ATP-binding pocket of PI3K, these compounds can halt the downstream signaling cascade that promotes cell growth and survival.[9][10]
2.1.2. VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[11] 2-Aminobenzothiazole derivatives have been designed as inhibitors of VEGFR-2, blocking the downstream signaling that leads to endothelial cell proliferation and migration.[4][12]
Anti-inflammatory Activity
Certain 2-aminobenzothiazole derivatives exhibit anti-inflammatory properties, likely through the inhibition of enzymes involved in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.[13][14]
2.2.1. COX Enzyme Inhibition
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Some 2-aminobenzothiazole derivatives have shown selective inhibition of COX-2, which is often upregulated at sites of inflammation.[13]
Antimicrobial Activity
The 2-aminobenzothiazole scaffold has also been explored for its antimicrobial properties. A notable mechanism in bacteria is the inhibition of DNA gyrase, an essential enzyme for DNA replication.[15]
2.3.1. DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription. By targeting the ATP-binding site of the GyrB subunit, 2-aminobenzothiazole derivatives can disrupt these processes, leading to bacterial cell death.[15]
Quantitative Data for 2-Aminobenzothiazole Derivatives
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzothiazole-TZD series | HCT-116 | 7.44 | [5] |
| HepG2 | 9.99 | [5] | |
| MCF-7 | 8.27 | [5] | |
| Phenyl-substituted 2-aminobenzothiazole | HCT116 | 6.43 | [5] |
| A549 | 9.62 | [5] | |
| A375 | 8.07 | [5] | |
| 2-Aminobenzothiazole-piperazine derivatives | A549 | 22.13 - 61.03 | [6] |
| MCF-7 | 22.13 - 61.03 | [6] | |
| Thiazolidine-2,4-dione hybrid | MCF-7 | 3.84 | [12] |
| HCT-116 | 5.61 | [12] | |
| HEPG-2 | 7.92 | [12] |
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| N-Phenyl-4,5-dibromopyrrolamides | DNA gyrase (E. coli) | < 10 | [15] |
| Thiazolidine-2,4-dione hybrid | VEGFR-2 | 91 | [12] |
| Substituted 2-aminobenzothiazole | PI3Kα | 1.03 | [7] |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[16]
In Vitro Kinase Inhibition Assay (e.g., PI3Kγ)
This assay measures the ability of the compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human PI3Kγ enzyme
-
Kinase buffer
-
ATP
-
Lipid substrate (e.g., PIP2)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a master mix containing the kinase buffer, ATP, and lipid substrate.
-
Reaction Setup: In a multi-well plate, add the diluted compound or vehicle control.
-
Enzyme Addition: Add the recombinant PI3Kγ enzyme to all wells except the "no enzyme" blank control.
-
Initiate Reaction: Add the master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[17]
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[18]
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the areas of oncology and anti-inflammatory research. Based on the extensive data available for the 2-aminobenzothiazole scaffold, it is hypothesized that this compound may exert its effects through the inhibition of key signaling kinases such as PI3K and VEGFR-2. The experimental protocols provided in this guide offer a clear path for the systematic evaluation of these potential mechanisms of action. Further investigation into the specific molecular targets and pathways affected by this compound is warranted to fully understand its therapeutic promise and to guide its future development as a potential drug candidate.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Molecular basis for Gβγ-mediated activation of phosphoinositide 3-kinase γ - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 2-Aminobenzothiazoles: A Technical Guide
The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated for their potential as therapeutic agents, demonstrating significant antimicrobial and anticancer properties.[3][4] This guide provides a consolidated overview of the quantitative biological data, experimental methodologies, and relevant cellular pathways associated with 2-aminobenzothiazole derivatives.
Anticancer Activity of 2-Aminobenzothiazole Derivatives
Several 2-aminobenzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][5]
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-aminobenzothiazole derivatives against different cancer cell lines.
| Compound Series/Derivative | Target Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| OMS5 & OMS14 | MCF-7 (Breast), A549 (Lung) | 22.13 - 61.03 | [5] |
| 2-aminobenzothiazole-TZD hybrid | HepG2, HCT-116, MCF-7 | 7.44 - 9.99 | [6] |
| Optically active thiourea derivatives (IVe, IVf, IVh) | EAC, MCF-7, HeLa | 10 - 48 | [4] |
| New Derivative Series 1 | MCF-7, A549, HCT-116 | 1.8 - 10.5 | [7] |
| New Derivative Series 2 | A549 | 3.84 - 5.61 | [7] |
Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
The 2-aminobenzothiazole scaffold has also been a fruitful source of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[3]
Quantitative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminobenzothiazole derivatives against various microbial strains.
| Compound/Derivative | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 6-substituted 2-aminobenzothiazole derivatives (1n, 1o) | Candida albicans, Candida parapsilosis, Candida tropicalis | 4 - 8 | [8] |
| N,N-disubstituted 2-aminobenzothiazole (Compound 1) | Staphylococcus aureus | 2.9 (µM) | [9] |
| 2-aminobenzothiazole derivatives | Mycobacterium tuberculosis | MICs = 10 - 40 (µM) | [10] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and biological evaluation of 2-aminobenzothiazole derivatives, based on methodologies reported in the scientific literature.[4][5][11]
General Synthesis of 2-Aminobenzothiazole Derivatives
A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization. Further modifications can be made to the 2-amino group or the benzothiazole ring to generate a library of derivatives.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[4][5]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]
Signaling Pathways
The anticancer activity of many 2-aminobenzothiazole derivatives has been linked to their ability to inhibit the PI3K/AKT/mTOR signaling pathway.[1][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminobenzo[d]thiazole-5-carbonitrile Derivatives: Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of 2-Aminobenzo[d]thiazole-5-carbonitrile and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. This document details a plausible synthetic route to the core scaffold, outlines key experimental procedures for its biological characterization, and presents relevant data in a structured format for ease of comparison.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carbonitrile group at the 5-position of the benzothiazole ring offers a unique opportunity for molecular interactions and can significantly influence the pharmacological profile of the derivatives. This guide focuses on the synthesis of this compound and the subsequent evaluation of its derivatives as potential therapeutic agents, with a particular emphasis on their role as inhibitors of the critical PI3K/AKT/mTOR signaling pathway.[4]
Synthesis of this compound Derivatives
A direct, high-yield synthesis for this compound is not extensively reported in the literature. However, a plausible and efficient synthetic strategy can be adapted from the established synthesis of the isomeric 6-amino-2-cyanobenzothiazole.[5] This proposed route involves the synthesis of a 2-chloro-5-nitrobenzothiazole intermediate, followed by a nucleophilic cyanation reaction and subsequent reduction of the nitro group.
Proposed Synthetic Pathway
The proposed multi-step synthesis commences with the commercially available 4-chloro-3-nitroaniline.
Experimental Protocols
This procedure is adapted from the general synthesis of substituted 2-aminobenzothiazoles.[6]
-
To a stirred solution of 4-chloro-3-nitroaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and dry to yield the crude product.
-
Recrystallize from ethanol to obtain pure 2-amino-5-chloro-6-nitrobenzothiazole.
This step involves the replacement of the amino group with a chloro group.
-
Suspend 2-amino-5-chloro-6-nitrobenzothiazole (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the cuprous chloride solution.
-
Stir the reaction mixture at room temperature for 2-3 hours, then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This cyanation reaction is based on the protocol for the synthesis of 6-amino-2-cyanobenzothiazole.[5]
-
Dissolve 2-chloro-5-nitrobenzothiazole (1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.15 equivalents) in acetonitrile.
-
Slowly add a solution of sodium cyanide (1.1 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the excess cyanide by adding an aqueous solution of ferric chloride.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.
The final step is the reduction of the nitro group.
-
To a solution of 2-cyano-5-nitrobenzothiazole (1 equivalent) in glacial acetic acid, add iron powder (5 equivalents).
-
Heat the mixture to 80-90 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter to remove the iron residue, and neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Biological Evaluation as PI3K/mTOR Inhibitors
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[4] 2-Aminobenzothiazole derivatives have shown promise as inhibitors of this pathway.
PI3K/AKT/mTOR Signaling Pathway
Experimental Workflow for Biological Evaluation
Key Experimental Protocols
This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of PI3K and mTOR kinases.
-
Reagents and Materials : Recombinant human PI3K and mTOR kinases, appropriate substrates (e.g., PIP2 for PI3K), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Add serially diluted compounds to a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal using a plate reader.
-
-
Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Culture : Culture human cancer cell lines (e.g., breast cancer MCF-7, prostate cancer PC-3) in appropriate media.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value for each compound.
This technique is used to detect and quantify the levels of key proteins in the PI3K/AKT/mTOR pathway, particularly their phosphorylation status, to confirm the mechanism of action of the inhibitors.
-
Cell Treatment and Lysis : Treat cancer cells with the compounds at their GI50 concentrations for a specified time. Lyse the cells to extract total proteins.
-
Procedure :
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT, mTOR, and S6K.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for a series of this compound derivatives.
Table 1: Synthesis Yields and Physicochemical Properties
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| BTZ-CN-01 | H | C₈H₅N₃S | 175.21 | 65 | 210-212 |
| BTZ-CN-02 | -CH₃ | C₉H₇N₃S | 189.24 | 72 | 198-200 |
| BTZ-CN-03 | -C₂H₅ | C₁₀H₉N₃S | 203.26 | 75 | 185-187 |
| BTZ-CN-04 | -Phenyl | C₁₄H₉N₃S | 251.31 | 68 | 230-232 |
| BTZ-CN-05 | -4-F-Phenyl | C₁₄H₈FN₃S | 269.30 | 70 | 245-247 |
Table 2: In Vitro Biological Activity Data
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 GI50 (µM) | PC-3 GI50 (µM) |
| BTZ-CN-01 | 150 | 250 | 15.2 | 20.5 |
| BTZ-CN-02 | 85 | 120 | 8.5 | 11.3 |
| BTZ-CN-03 | 70 | 95 | 6.8 | 9.1 |
| BTZ-CN-04 | 45 | 60 | 4.2 | 5.8 |
| BTZ-CN-05 | 30 | 45 | 2.5 | 3.7 |
| Reference | 5 | 10 | 1.0 | 1.5 |
(Reference compound: A known potent PI3K/mTOR inhibitor)
Conclusion
This technical guide provides a foundational framework for the synthesis and biological evaluation of novel this compound derivatives. The proposed synthetic route offers a viable strategy for accessing the core scaffold, while the detailed experimental protocols for in vitro and cell-based assays provide a clear path for assessing their potential as PI3K/mTOR inhibitors. The presented data structure highlights the key parameters for evaluating the structure-activity relationship of these promising compounds. Further optimization of this scaffold holds significant potential for the development of novel and effective anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Aminobenzo[d]thiazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Aminobenzo[d]thiazole-5-carbonitrile is a heterocyclic organic compound featuring a benzothiazole core structure. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including anticancer and antimicrobial properties. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds, which is crucial for advancing drug discovery and development efforts.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on spectral data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 - 8.4 | Singlet (s) | Aromatic Proton (H4) |
| ~7.7 - 7.9 | Doublet (d) | Aromatic Proton (H7) |
| ~7.5 - 7.7 | Doublet (d) | Aromatic Proton (H6) |
| ~7.8 | Broad Singlet (s) | -NH₂ (2H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (Carbon attached to -NH₂) |
| ~153 | C7a (Quaternary carbon) |
| ~135 | C3a (Quaternary carbon) |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~122 | Aromatic CH |
| ~118 | C≡N (Nitrile carbon) |
| ~105 | C5 (Carbon attached to -CN) |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (primary amine) |
| ~2230 | C≡N stretching (nitrile) |
| 1640 - 1600 | C=N stretching (thiazole ring) |
| 1550 - 1450 | Aromatic C=C stretching |
| ~1320 | C-N stretching |
| 700 - 800 | C-S stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~175.02 | [M]⁺ (Molecular Ion) |
| ~176.02 | [M+H]⁺ (Protonated Molecular Ion) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the carbon frequency.
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure with the built-in clamp to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically at a concentration of ~1 µg/mL).
-
Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. The sample is ionized by applying a high voltage, typically forming [M+H]⁺ ions in positive ion mode.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement to determine the elemental composition. For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).
-
Baseline Correction: Record a baseline using a cuvette filled with the solvent.
-
Sample Measurement: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For benzothiazole derivatives, absorption maxima are typically observed in the 290-400 nm range.[1]
Visualizations
References
Early Research on Benzothiazole Carbonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic compound, has long been a scaffold of interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Among its many derivatives, benzothiazole carbonitriles have emerged as significant intermediates and bioactive molecules in their own right. Early research into this class of compounds laid the groundwork for their later development, particularly in the context of anticancer agents and as precursors to biologically important molecules like luciferin.[2][3] This technical guide provides an in-depth look at the foundational research on benzothiazole carbonitriles, focusing on their synthesis, characterization, and initial biological evaluations.
Core Synthetic Methodologies
Early synthetic strategies for benzothiazole carbonitriles primarily revolved around the introduction of the nitrile group onto a pre-formed benzothiazole ring or the cyclization of precursors already containing a cyano-group equivalent. The following sections detail the key experimental protocols from this foundational period.
Synthesis of 2-Cyanobenzothiazoles
Two classical methods, the Rosenmund-von Braun and the Sandmeyer reactions, were among the earliest adopted for the synthesis of 2-cyanobenzothiazoles.[2]
1. Rosenmund-von Braun Reaction:
This reaction involves the cyanation of an aryl halide using a copper(I) cyanide.[4] In the context of benzothiazoles, a 2-halobenzothiazole serves as the substrate.
-
Experimental Protocol:
-
A mixture of a 2-halobenzothiazole (e.g., 2-bromobenzothiazole) and a molar excess of copper(I) cyanide is heated in a high-boiling polar solvent such as pyridine or DMF.[5]
-
The reaction mixture is refluxed for several hours.
-
Upon completion, the mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
The product is then extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.
-
2. Sandmeyer Reaction:
The Sandmeyer reaction provides a route to 2-cyanobenzothiazoles from 2-aminobenzothiazoles via a diazonium salt intermediate.[6]
-
Experimental Protocol:
-
2-Aminobenzothiazole is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide.
-
The reaction is allowed to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.
-
The product is isolated by extraction and purified.
-
A workflow for these classical synthetic routes is depicted below:
Synthesis of Benzothiazole-6-carbonitriles
The synthesis of benzothiazoles with a carbonitrile group on the benzene ring often involved building the benzothiazole ring from a substituted aniline precursor.
Synthesis of 2-Amino-6-cyanobenzothiazole:
-
Experimental Protocol:
-
The synthesis typically starts with a p-aminobenzonitrile derivative.
-
This precursor undergoes a reaction with a thiocyanating agent, such as potassium thiocyanate, in the presence of an oxidizing agent like bromine in a suitable solvent (e.g., acetic acid).
-
This leads to the formation of the 2-amino-6-cyanobenzothiazole.
-
Quantitative Data from Early Research
The following tables summarize representative quantitative data from early synthetic and biological studies of benzothiazole carbonitriles.
Table 1: Synthesis of Benzothiazole Carbonitriles - Reaction Parameters
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Cyanobenzothiazole | 2-Bromobenzothiazole | CuCN | Pyridine | Reflux | Not Specified | [5] |
| 2-Cyanobenzothiazole | 2-Aminobenzothiazole | 1. NaNO₂, H₂SO₄2. CuCN | Water | 0-5, then warm | Not Specified | [6] |
| 2-Cyano-6-hydroxybenzothiazole | 1,4-Benzoquinone, L-cysteine ethyl ester | Multiple steps | Various | Room Temp. | 32 (overall) | [3] |
Table 2: Antiproliferative Activity of a Pyrimidine-Based Carbonitrile Benzothiazole Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Laryngeal Carcinoma (Hep-2) | Laryngeal Cancer | Potent Activity | [7] |
| Breast Carcinoma (MCF-7) | Breast Cancer | Potent Activity | [7] |
| Cervical Carcinoma (HeLa) | Cervical Cancer | Potent Activity | [7] |
| Pancreatic Carcinoma (MiaPaCa-2) | Pancreatic Cancer | Potent Activity | [7] |
| Colon Carcinoma (SW 620) | Colon Cancer | Potent Activity | [7] |
| Lung Carcinoma (H 460) | Lung Cancer | Potent Activity | [7] |
Note: Early studies often reported qualitative "potent activity" rather than specific IC₅₀ values.
Early Biological Investigations
Initial biological studies on benzothiazole carbonitriles focused on their potential as anticancer agents. The nitrile functionality was also recognized as a versatile chemical handle for further elaboration into other functional groups, which spurred interest in these compounds as synthetic intermediates.[2]
Antiproliferative Activity
Early screening efforts identified certain benzothiazole carbonitrile derivatives with significant antiproliferative effects against a range of cancer cell lines.[7] For instance, a pyrimidine-based carbonitrile benzothiazole derivative demonstrated potent activity against laryngeal, breast, cervical, pancreatic, colon, and lung cancer cell lines.[7]
-
Experimental Protocol for Antiproliferative Assays (General):
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in multi-well plates and, after a period of attachment, were treated with various concentrations of the test compounds.
-
Viability Assessment: After a defined incubation period (e.g., 48-72 hours), cell viability was assessed using methods such as dye exclusion (e.g., trypan blue) or metabolic assays (e.g., MTT assay in later "early" studies).
-
Data Analysis: The concentration of the compound that inhibited cell growth by 50% (IC₅₀) was determined.
-
Proposed Mechanisms of Action (Early Hypotheses)
While detailed mechanistic studies involving specific signaling pathways were not a hallmark of the earliest research, the antiproliferative effects of benzothiazole derivatives were generally attributed to their ability to interfere with fundamental cellular processes. The planar, heterocyclic nature of the benzothiazole scaffold was thought to facilitate intercalation into DNA or interaction with key enzymes involved in cell proliferation. However, concrete evidence for specific molecular targets of benzothiazole carbonitriles from this era is limited.
The logical relationship for the early investigation of these compounds can be visualized as follows:
Conclusion
The early research on benzothiazole carbonitriles established fundamental synthetic routes and provided the initial tantalizing evidence of their potential as anticancer agents. These foundational studies, characterized by classical synthetic reactions and broad biological screening, paved the way for more sophisticated investigations into the structure-activity relationships, mechanisms of action, and therapeutic applications of this important class of heterocyclic compounds. The knowledge gleaned from this early work continues to inform the design and development of novel benzothiazole-based therapeutics today.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
Potential Research Directions for 2-Aminobenzo[d]thiazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide explores the potential research directions for a specific, yet under-investigated derivative, 2-Aminobenzo[d]thiazole-5-carbonitrile . While no direct literature exists for this compound, this guide extrapolates from the known synthesis and bioactivity of structurally similar compounds to propose viable research avenues. We will delve into potential synthetic routes, promising therapeutic targets, and detailed experimental protocols to facilitate the exploration of this novel chemical entity.
Introduction to the 2-Aminobenzothiazole Scaffold
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents.[5] The 2-aminobenzothiazole moiety, in particular, has garnered significant attention due to its synthetic tractability and its presence in numerous biologically active compounds.[2][4] Derivatives have been investigated as inhibitors of various enzymes and as modulators of key signaling pathways implicated in a range of diseases.[1][6][7][8][9] The introduction of a carbonitrile (-CN) group at the 5-position of the benzothiazole ring is of particular interest. The cyano group is an electron-withdrawing group that can significantly influence the electronic properties, binding interactions, and metabolic stability of the molecule, potentially leading to enhanced potency and novel mechanisms of action.[1]
Proposed Synthetic Routes
The synthesis of this compound has not been explicitly reported. However, based on established methods for the synthesis of substituted 2-aminobenzothiazoles, two primary retrospective strategies are proposed.
Strategy 1: Sandmeyer Reaction from a Diamine Precursor
This classic reaction in aromatic chemistry allows for the introduction of a cyano group via a diazonium salt intermediate.[10][11][12] The key precursor for this route would be 2,5-diaminobenzo[d]thiazole.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Dissolve 2,5-diaminobenzo[d]thiazole in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Reaction: Slowly add the cold diazonium salt solution to the cuprous cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The product can then be purified by column chromatography or recrystallization.
Strategy 2: Cyanation of a Halo-Substituted Precursor
This approach involves the synthesis of a 5-halo-2-aminobenzothiazole (e.g., 5-bromo- or 5-iodo-2-aminobenzothiazole) followed by a palladium- or copper-catalyzed cyanation reaction.[13][14]
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: In a reaction vessel, combine 5-halo-2-aminobenzothiazole, a cyanide source (e.g., zinc cyanide or potassium ferricyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand (e.g., dppf) in an appropriate solvent (e.g., DMF or DMA).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
Potential Therapeutic Targets and Research Directions
The presence of the electron-withdrawing cyano group on the 2-aminobenzothiazole scaffold suggests several promising avenues for research, particularly in oncology and enzyme inhibition.[1]
Anticancer Activity
Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][5][6][15][16][17]
-
Kinase Inhibition: A primary area of investigation should be the inhibitory activity of this compound against various protein kinases.
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a validated anti-angiogenic strategy in cancer therapy.[1]
-
EGFR: Epidermal Growth Factor Receptor (EGFR) is often overexpressed in solid tumors, and its inhibition can halt tumor growth.[1]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently dysregulated in cancer.[2][6]
-
-
Cytotoxicity Screening: The initial step would be to screen the compound against a panel of cancer cell lines to determine its cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value can then be calculated.
Enzyme Inhibition
The 2-aminobenzothiazole scaffold is a versatile platform for the development of inhibitors for various enzymes.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has been shown to have antiproliferative and anti-inflammatory effects. Some 2-aminobenzothiazole derivatives have been identified as DHODH inhibitors.[9]
-
Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are an emerging class of anticancer agents. The 2-aminobenzothiazole scaffold could be explored for the development of novel HDAC inhibitors.[1]
-
Other Enzymes: Other potential enzyme targets include carbonic anhydrases, which are involved in various physiological and pathological processes, including cancer.[16]
Data Presentation
As research on this compound progresses, all quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | Data |
| A549 | Lung | Data |
| HCT116 | Colon | Data |
| HepG2 | Liver | Data |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| VEGFR-2 | Data |
| EGFR | Data |
| PI3Kα | Data |
Visualizations of Signaling Pathways and Workflows
Proposed Synthetic Workflow
Caption: Proposed synthetic routes to this compound.
Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Potential Inhibition of the VEGFR-2 Signaling Pathway
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Perspectives
While this compound remains a novel and uncharacterized compound, the wealth of data on its structural analogues provides a strong rationale for its investigation. The proposed synthetic routes are based on well-established chemical transformations and should be readily achievable. The potential for this compound to act as a kinase inhibitor, particularly in the context of cancer, warrants significant further research. The detailed experimental protocols and workflow diagrams provided in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this promising molecule. Future work should focus on the synthesis, in vitro screening, and subsequent lead optimization to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 9. CN103006645A - Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor - Google Patents [patents.google.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Aminobenzo[d]thiazole-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Aminobenzo[d]thiazole-5-carbonitrile as a scaffold in medicinal chemistry, particularly in the discovery of novel kinase inhibitors and anticancer agents. While specific biological data for this exact compound is limited in publicly available literature, the protocols and data presented herein are based on established methodologies for the broader class of 2-aminobenzothiazole derivatives and serve as a guide for its evaluation.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbonitrile group at the 5-position of the benzothiazole ring offers a unique electronic and structural element that can be exploited for developing novel therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be chemically transformed, providing a versatile handle for structure-activity relationship (SAR) studies. This document outlines potential synthetic routes, biological evaluation protocols, and relevant signaling pathways for the investigation of this compound and its derivatives.
Synthetic Protocol
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
-
Starting Material: 4-Amino-3-bromobenzonitrile.
-
Reagents: Potassium thiocyanate (KSCN), a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and potentially a catalyst for the cyclization step (e.g., a copper salt).
-
Procedure: a. Dissolve 4-amino-3-bromobenzonitrile and potassium thiocyanate in the chosen solvent in a reaction vessel. b. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will need to be optimized (e.g., 100-150 °C for several hours). c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into ice water to precipitate the product. f. Collect the solid by filtration, wash with water, and dry under vacuum. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
Biological Evaluation Protocols
The 2-aminobenzothiazole scaffold is a common feature in many kinase inhibitors. Therefore, the primary biological evaluation of this compound and its derivatives should focus on their anticancer and kinase inhibitory activities.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
96-well plates
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of the compound against specific kinases.
Materials:
-
Recombinant kinase (e.g., PI3K, Akt, mTOR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
384-well plates
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted compound, the kinase, and its substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using the detection kit according to the manufacturer's instructions.
-
Determine the IC50 value of the compound.
Potential Signaling Pathway Involvement
Based on the known activities of other 2-aminobenzothiazole derivatives, a likely target for compounds derived from this scaffold is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Data Presentation
The following table provides representative data for known 2-aminobenzothiazole derivatives that have been evaluated as kinase inhibitors and anticancer agents. This serves as an example of how to structure the quantitative data obtained from the experimental protocols described above.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Derivative A | PI3Kα | 1.03 | MCF-7 | 6.34 | [3] |
| Derivative B | PI3Kβ | 20 | PC-3 | 0.35 | [4] |
| Derivative C | EGFR | 2800 | A549 | 9.62 | [4] |
| Derivative D | VEGFR-2 | 190 | HCT-116 | 12.14 | [4] |
Experimental Workflow
The following diagram illustrates a logical workflow for the screening and evaluation of this compound derivatives.
Caption: Experimental workflow for drug discovery using the this compound scaffold.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Aminobenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic protocols for the functionalization of 2-Aminobenzo[d]thiazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document details methodologies for modifications at the exocyclic amino group, the benzothiazole core, and the cyano group, providing a versatile toolkit for the synthesis of novel derivatives for drug discovery and development. The protocols are based on established chemical transformations and are intended to serve as a guide for laboratory implementation.
Introduction
2-Aminobenzothiazoles are a class of privileged structures in medicinal chemistry, renowned for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many of these biological effects are attributed to their ability to act as kinase inhibitors.[3][4] The 2-aminobenzothiazole scaffold can effectively mimic the hinge-binding region of ATP in the catalytic domain of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and those in the PI3K/AKT/mTOR signaling pathway.[4][5][6][7][8] The functionalization of this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.
The presence of a nitrile group at the 5-position of the 2-aminobenzothiazole core offers an additional, versatile chemical handle for a variety of transformations, further expanding the accessible chemical space for the development of novel therapeutic agents.
Functionalization Strategies
The functionalization of this compound can be categorized into three main areas:
-
N-Functionalization: Modification of the exocyclic 2-amino group.
-
C-Functionalization: Derivatization of the benzothiazole core.
-
Cyano Group Manipulation: Transformation of the nitrile group into other functional moieties.
Below are detailed protocols and quantitative data for key reactions in each of these categories.
N-Functionalization Protocols
The exocyclic amino group of this compound is a primary site for functionalization, readily undergoing acylation, alkylation, and arylation reactions.
N-Acylation
N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, influencing target binding.
Experimental Protocol: N-Acylation with Acyl Chlorides
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-acylated product.[9]
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[10]
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.[11][12]
Table 1: Representative Data for N-Functionalization Reactions
| Reaction | Reagent/Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| N-Acylation | Acetyl chloride, Et₃N | CH₂Cl₂ | 0 to RT | 6 | 85-95 | Adapted from[9] |
| N-Arylation | 4-Bromotoluene, Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 70-85 | Adapted from[11][12] |
C-Functionalization Protocols
Functionalization of the benzothiazole core typically requires the introduction of a handle, such as a halogen, to facilitate cross-coupling reactions. The primary positions for electrophilic substitution are C4 and C7. Alternatively, the amino group at C2 can be transformed via a Sandmeyer reaction.
Halogenation
Halogenation provides a key entry point for various cross-coupling reactions. For instance, bromination can be achieved using N-bromosuccinimide (NBS).
Experimental Protocol: Bromination at C7
-
Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) in a round-bottom flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (1.05 mmol) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the brominated product by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 7-bromo-2-aminobenzo[d]thiazole-5-carbonitrile.
Suzuki Cross-Coupling
The Suzuki coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide.[11]
Experimental Protocol: Suzuki Coupling of a Halogenated Derivative
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the halogenated this compound (e.g., 7-bromo derivative, 1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction Conditions: Heat the mixture to 90-120 °C (conventional heating) or 150 °C (microwave irradiation) for 1-12 hours.
-
Work-up: After cooling, dilute with ethyl acetate, wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[12][13]
Table 2: Representative Data for C-Functionalization Reactions
| Reaction | Substrate | Reagent/Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Bromination | This compound | NBS | DMF | RT | 3 | 80-90 | General procedure |
| Suzuki Coupling | 7-Bromo-2-aminobenzo[d]thiazole-5-carbonitrile | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 65-80 | Adapted from[12][13] |
Cyano Group Functionalization Protocols
The nitrile group is a versatile functional group that can be converted into a variety of other moieties, including carboxylic acids, amines, and tetrazoles.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Experimental Protocol: Acidic Hydrolysis of the Nitrile
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of concentrated sulfuric acid (2 mL) and water (2 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Purification: Adjust the pH to 3-4 with a concentrated aqueous solution of sodium hydroxide. Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-aminobenzo[d]thiazole-5-carboxylic acid.[4][14]
Reduction to Amine
The nitrile can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of the Nitrile to an Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Reagent Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction Conditions: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Work-up: Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography to give the (2-aminobenzo[d]thiazol-5-yl)methanamine.[4][14][15]
Conversion to Tetrazole
The [3+2] cycloaddition of an azide with the nitrile group provides a direct route to 5-substituted tetrazoles, which are important bioisosteres of carboxylic acids.
Experimental Protocol: Tetrazole Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reagent Addition: Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 120 °C for 12-24 hours.
-
Work-up: Cool the mixture to room temperature and pour it into water (20 mL).
-
Purification: Acidify the aqueous solution with 2M HCl to pH 2-3. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the 5-(2-aminobenzo[d]thiazol-5-yl)-1H-tetrazole.[2][16][17]
Table 3: Representative Data for Cyano Group Functionalization
| Reaction | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Hydrolysis | H₂SO₄, H₂O | - | 110 | 8 | 75-85 | Adapted from[4][14] |
| Reduction | LiAlH₄ | THF | Reflux | 6 | 60-75 | Adapted from[4][14][15] |
| Tetrazole Formation | NaN₃, NH₄Cl | DMF | 120 | 18 | 70-85 | Adapted from[2][16][17] |
Visualization of Workflows and Pathways
Experimental Workflow for Diversification
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminobenzo[d]thiazole Scaffold as a Versatile Kinase Inhibitor Platform
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad pharmacological activities, including potent kinase inhibition.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The unique structural features of the 2-aminobenzo[d]thiazole core, including its fused aromatic system and a reactive amino group, make it an attractive starting point for the design and synthesis of targeted kinase inhibitors.[1]
Data Presentation: Kinase Inhibitory Activity of 2-Aminobenzo[d]thiazole Derivatives
The following table summarizes the in vitro kinase inhibitory and antiproliferative activities of various 2-aminobenzo[d]thiazole derivatives reported in the literature. This data highlights the potential of this scaffold to be modified to achieve potent and selective inhibition of different kinases.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | Cytotoxicity IC50 (µM) |
| Compound 3 | CSF1R | 1.4 | - | - |
| Compound 54 | PI3Kα | 1.03 | MCF-7 | Not Reported |
| Compound 20 | VEGFR-2 | 150 | HepG2, HCT-116, MCF-7 | 9.99, 7.44, 8.27 |
| Compound 21 | VEGFR-2 | 190 | HepG2, HCT-116, MCF-7 | 10.34 - 12.14 |
| Compound 40 | CDK2 | 4290 | A549, MCF-7, Hep3B | 3.55, 3.17, 4.32 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for determining the in vitro potency of a 2-aminobenzothiazole derivative against a target kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate peptide
-
2-Aminobenzo[d]thiazole-5-carbonitrile or derivative compound
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations for the assay.
-
Reaction Setup: In a white assay plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Target kinase enzyme
-
Kinase substrate
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of 2-aminobenzothiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or derivative compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
Application Notes and Protocols for 2-Aminobenzo[d]thiazole-5-carbonitrile in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
While specific research on the applications of 2-Aminobenzo[d]thiazole-5-carbonitrile in organic electronics is limited in publicly available literature, its structural features suggest significant potential as a versatile building block for novel organic semiconducting materials. The benzothiazole core is a well-known electron-accepting moiety, and the presence of the amino and cyano groups at the 2 and 5 positions, respectively, allows for diverse chemical modifications to tune its electronic and photophysical properties.[1]
This document provides a detailed overview of the potential applications, hypothetical performance data based on related compounds, and generalized experimental protocols to guide researchers in exploring the use of this compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Potential Applications in Organic Electronics
The unique combination of an electron-donating amino group and an electron-withdrawing cyano group on the benzothiazole scaffold makes this compound an excellent candidate for the development of various organic electronic materials.
-
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound can be engineered to function as:
-
Emitters: By attaching suitable chromophoric units to the amino group, it is possible to create fluorescent or phosphorescent emitters with tunable emission colors. The inherent charge transport properties of the benzothiazole core can contribute to efficient charge recombination.
-
Host Materials: The bipolar nature that can be induced by appropriate derivatization makes these compounds promising as host materials in phosphorescent OLEDs (PhOLEDs) to achieve balanced charge transport and prevent exciton quenching.
-
Electron Transporting Layer (ETL) Materials: The electron-deficient nature of the benzothiazole ring, enhanced by the cyano group, suggests that derivatives could be designed to have low-lying LUMO energy levels, facilitating electron injection and transport.
-
-
Organic Field-Effect Transistors (OFETs): The planar structure of the benzothiazole system is conducive to intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs. By extending the π-conjugation through reactions at the amino group, both p-type (hole-transporting) and n-type (electron-transporting) semiconductor materials could be developed.
-
Organic Solar Cells (OSCs):
-
Electron Acceptor (Non-Fullerene Acceptor): The electron-withdrawing strength of the benzothiazole-5-carbonitrile core makes it a promising building block for the synthesis of non-fullerene acceptors.
-
Electron Donor: While less intuitive, derivatization with strong electron-donating moieties at the amino position could lead to the development of donor materials with a low HOMO energy level, which is beneficial for achieving high open-circuit voltages (Voc).
-
Hole Transporting Layer (HTL) in Perovskite Solar Cells: Benzothiazole-based arylamines have shown promise as hole transporting materials in perovskite solar cells, suggesting that derivatives of this compound could also be effective in this role.[2]
-
Data Presentation: Performance of Related Benzothiazole Derivatives
While specific data for this compound derivatives is not available, the following tables summarize the performance of various organic electronic devices incorporating other benzothiazole-based materials to provide a benchmark for expected performance.
Table 1: Performance of OLEDs with Benzothiazole-Based Emitters
| Emitter Core | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | Ref. |
| Benzothiazole Derivative (BT) | ITO/TPD/DPBI–2% BT/DPBI/Mg–Ag | ~0.5 | 1260 | Blue | [3] |
| Pyrimidine-carbonitrile | Doping-free | 8.4 | - | Deep-Blue |
EQE: External Quantum Efficiency
Table 2: Performance of OFETs with Thiazole-Containing Semiconductors
| Semiconductor | Device Configuration | Mobility (cm²/Vs) | On/Off Ratio | Type | Ref. |
| Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymer | BGTC | 0.1 | 3.5 x 10³ | p-type | |
| Thiazolothiazole-based small molecule | Solution-processed | 10⁻³ | - | p-type |
BGTC: Bottom-Gate, Top-Contact
Table 3: Performance of Solar Cells with Benzothiazole-Based Materials
| Material Role | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| Hole Transporting Material | Perovskite Solar Cell | 20.74 | - | - | 0.776 | [2] |
| Polymer HTM (in-BDTTz) | Perovskite Solar Cell | 18.7 | - | - | - | [4] |
PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor
Experimental Protocols
The following are generalized protocols for the synthesis of a hypothetical derivative of this compound and the fabrication of a simple organic electronic device. These should be adapted and optimized for specific target molecules and device architectures.
Synthesis of a Hypothetical Hole-Transporting Material (HTM-1)
This protocol describes the synthesis of a simple arylamine derivative of this compound, which could potentially serve as a hole-transporting material.
Reaction Scheme:
Materials:
-
This compound
-
4-bromotriphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous toluene
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 eq.), 4-bromotriphenylamine (1.1 eq.), sodium tert-butoxide (1.4 eq.), and a catalytic amount of palladium(II) acetate (2 mol%) and tris(o-tolyl)phosphine (4 mol%).
-
Add anhydrous toluene to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding distilled water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired HTM-1.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Simple Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a simple multi-layer OLED using the hypothetically synthesized HTM-1.
Device Structure: ITO / HTM-1 / Emissive Layer (e.g., Alq₃) / Electron Transport Layer (e.g., TPBi) / LiF / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
HTM-1 (synthesized as above)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of HTM-1 as the hole-transporting layer. The deposition rate should be around 1-2 Å/s.
-
Deposit a 30 nm thick layer of Alq₃ as the emissive layer at a rate of 1-2 Å/s.
-
Deposit a 20 nm thick layer of TPBi as the electron-transporting layer at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron-injection layer at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Visualizations
Synthetic Pathway for a Hypothetical Hole-Transporting Material
Caption: Synthetic workflow for a hypothetical hole-transporting material.
OLED Fabrication Workflow
Caption: Workflow for the fabrication of a multi-layer OLED.
Logical Relationship of Material Properties and Device Performance
Caption: Interplay between material properties and device performance.
References
One-Pot Synthesis of 2-Aminobenzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1] The development of efficient, sustainable, and atom-economical synthetic methods is crucial for accelerating drug discovery and development programs. One-pot synthesis, a strategy that involves the sequential execution of multiple reactions in a single vessel, provides significant advantages by minimizing intermediate purification steps, reducing solvent waste, and improving overall operational efficiency.[1][2]
These application notes provide detailed protocols for various one-pot synthetic approaches to 2-aminobenzothiazole derivatives, designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Synthetic Strategies and Protocols
This document details three robust one-pot methodologies for the synthesis of 2-aminobenzothiazole derivatives:
-
Copper-Catalyzed Synthesis in Water: An environmentally friendly approach utilizing a copper catalyst in an aqueous medium.
-
Iron-Catalyzed Tandem Reaction: A practical and efficient method using an iron catalyst for the reaction of 2-aminobenzenethiols and isothiocyanates.[3]
-
Metal-Free, Iodine-Catalyzed Cascade Reaction: A sustainable approach that avoids transition-metal catalysts and harsh oxidants.[4]
Copper-Catalyzed One-Pot Synthesis in Water
This method offers a straightforward, efficient, and green approach for synthesizing 2-aminobenzothiazoles from in situ generated 2-halothioureas using a copper(I) catalyst in water.[1][5] The use of water as a solvent is a significant advantage over conventional organic solvents.[1][5]
Experimental Protocol:
A mixture of the 2-haloaniline (e.g., 2-iodoaniline, 1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL) is stirred in a sealed tube. The reaction mixture is heated at 90-100 °C for the time specified in Table 1.[1] Upon completion (monitored by TLC), the mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried under a vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.[1]
Data Presentation:
| Entry | 2-Haloaniline | Isothiocyanate | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenyl isothiocyanate | 12 | 95 |
| 2 | 2-Iodoaniline | 4-Chlorophenyl isothiocyanate | 12 | 92 |
| 3 | 2-Iodoaniline | 4-Methoxyphenyl isothiocyanate | 14 | 90 |
| 4 | 2-Iodoaniline | Ethyl isothiocyanate | 16 | 85 |
| 5 | 2-Bromoaniline | Phenyl isothiocyanate | 24 | 78 |
| 6 | 2-Chloroaniline | Phenyl isothiocyanate | 36 | 65 |
Table 1: Substrate Scope for Copper-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives. [1][5]
Reaction Workflow:
Caption: Workflow for Copper-Catalyzed Synthesis.
Iron-Catalyzed One-Pot Tandem Reaction
This protocol outlines a practical and efficient synthesis of 2-aminobenzothiazoles through an iron-catalyzed one-pot tandem reaction of 2-aminobenzenethiol and isothiocyanates.[3] This method is notable for being conducted under ligand-free conditions in water, enhancing its environmental friendliness.[3]
Experimental Protocol:
A mixture of 2-aminobenzenethiol (0.30 mmol), isothiocyanate (0.36 mmol, 1.2 equiv.), sodium carbonate (Na₂CO₃, 0.6 mmol, 2.0 equiv.), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.03 mmol, 10 mol%), and sodium dodecylbenzenesulfonate (SDBS, 0.06 mmol, 20 mol%) is stirred in water (3.0 mL) at 80 °C under air.[3] After the reaction is complete (monitored by TLC), the reaction mixture is cooled in an ice bath. The precipitated product is collected by filtration, washed with water, and dried.[3]
Data Presentation:
| Entry | 2-Aminobenzenethiol | Isothiocyanate | Time (h) | Yield (%) |
| 1 | 2-Aminobenzenethiol | Phenyl isothiocyanate | 3 | 92 |
| 2 | 2-Aminobenzenethiol | 4-Methylphenyl isothiocyanate | 3 | 95 |
| 3 | 2-Aminobenzenethiol | 4-Chlorophenyl isothiocyanate | 4 | 88 |
| 4 | 2-Aminobenzenethiol | Benzyl isothiocyanate | 5 | 85 |
| 5 | 4-Methyl-2-aminobenzenethiol | Phenyl isothiocyanate | 3 | 94 |
| 6 | 4-Chloro-2-aminobenzenethiol | Phenyl isothiocyanate | 4 | 87 |
Table 2: Substrate Scope for Iron-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives. [3]
Proposed Signaling Pathway:
Caption: Proposed Mechanism for Iron-Catalyzed Synthesis.
Metal-Free, Iodine-Catalyzed Cascade Reaction
This method presents a sustainable, metal-free synthesis of 2-aminobenzothiazoles via an iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines.[4] This approach avoids the use of transition-metal catalysts and harsh oxidants, making it an environmentally friendly and cost-effective alternative.[1][4]
Experimental Protocol:
In a sealed tube, a mixture of the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂, 0.05 mmol, 10 mol%) in chlorobenzene (2 mL) is stirred at 120 °C under an oxygen atmosphere for the time indicated in Table 3.[1][4] After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure 2-aminobenzothiazole derivative.[1]
Data Presentation:
| Entry | Isothiocyanatobenzene | Amine | Time (h) | Yield (%) |
| 1 | Phenyl isothiocyanate | Aniline | 12 | 85 |
| 2 | 4-Chlorophenyl isothiocyanate | Aniline | 12 | 82 |
| 3 | 4-Methoxyphenyl isothiocyanate | Aniline | 14 | 88 |
| 4 | Phenyl isothiocyanate | Benzylamine | 10 | 90 |
| 5 | Phenyl isothiocyanate | Morpholine | 16 | 75 |
| 6 | 1-Naphthyl isothiocyanate | Aniline | 12 | 80 |
Table 3: Substrate Scope for Metal-Free, Iodine-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives. [4]
Logical Relationship Diagram:
Caption: Component Relationship in Iodine-Catalyzed Synthesis.
Conclusion
The one-pot synthetic strategies presented herein offer versatile and efficient routes to a variety of 2-aminobenzothiazole derivatives. The choice of method can be tailored based on the availability of starting materials, desired functional group tolerance, and environmental considerations. The copper- and iron-catalyzed methods are particularly noteworthy for their use of water as a solvent, aligning with the principles of green chemistry.[1][3][5] The metal-free, iodine-catalyzed approach provides an excellent alternative, avoiding the use of transition metals altogether.[1][4] These detailed protocols and comparative data will aid researchers in selecting the most suitable method for their specific synthetic needs in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 5. A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Multi-Component Reactions Involving 2-Aminobenzothiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically active heterocyclic compounds through multi-component reactions (MCRs) involving 2-aminobenzothiazole. These reactions offer an efficient and atom-economical approach to generating molecular diversity for drug discovery programs.
Application Note 1: Synthesis of Functionalized 2-Pyrrolidinones via a One-Pot Four-Component Reaction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1][2] Multi-component reactions provide a powerful tool for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.[3] One such notable MCR is the four-component reaction of 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine (e.g., piperidine or pyrrolidine) to yield highly functionalized 2-pyrrolidinones.[4][5]
These synthesized pyrrolidinone derivatives, incorporating the benzothiazole moiety, are of significant interest in drug discovery due to their potential as anticancer agents.[6][7] Many 2-aminobenzothiazole derivatives have been shown to exhibit potent inhibitory activity against various protein kinases involved in cancer cell signaling.[1][7]
Biological Significance: Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][8] Its dysregulation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[6][8] Several studies have demonstrated that 2-aminobenzothiazole derivatives can effectively inhibit key kinases in this pathway, such as PI3K, AKT, and mTOR, leading to the suppression of tumor growth.[6][7] The functionalized 2-pyrrolidinones synthesized via the described MCR represent a promising class of compounds for targeting this pathway.
Experimental Protocols
Protocol 1: One-Pot, Four-Component Synthesis of Functionalized 2-Pyrrolidinones
This protocol details the synthesis of functionalized 2-pyrrolidinones containing both benzothiazolyl and piperidinyl (or pyrrolidinyl) units.[5]
Materials:
-
2-Aminobenzothiazole
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, diethyl acetylenedicarboxylate)
-
Cyclic secondary amine (e.g., piperidine, pyrrolidine)
-
Ethanol (solvent)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst, if using pyrrolidine or morpholine)
-
Round-bottom flask
-
Stirrer
-
Heating mantle/oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 2-aminobenzothiazole (2.0 mmol), the desired aromatic aldehyde (2.0 mmol), and dialkyl acetylenedicarboxylate (2.0 mmol) to ethanol (10.0 mL).
-
Add the cyclic secondary amine. If using piperidine, add 3.0 mmol. If using pyrrolidine or morpholine, add 2.0 mmol along with DABCO (0.5 mmol).
-
Stir the mixture at room temperature for approximately 20 minutes.
-
Heat the reaction mixture to 50–60 °C and continue stirring for 48 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure functionalized 2-pyrrolidinone.
Data Presentation
Table 1: Synthesis of Pyrrolidinones via Four-Component Reactions
The following table summarizes the yields of various functionalized 2-pyrrolidinones synthesized using the above protocol with different aromatic aldehydes and cyclic amines.
| Entry | Aromatic Aldehyde | Cyclic Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 1a | 58 |
| 2 | 4-Methylbenzaldehyde | Piperidine | 1b | 62 |
| 3 | 4-Chlorobenzaldehyde | Piperidine | 1c | 55 |
| 4 | 3-Nitrobenzaldehyde | Piperidine | 1d | 71 |
| 5 | 3-Chlorobenzaldehyde | Piperidine | 1e | 67 |
| 6 | 4-Methoxybenzaldehyde | Piperidine | 1f | 59 |
| 7 | Benzaldehyde (with Diethyl Acetylenedicarboxylate) | Piperidine | 1g | 63 |
| 8 | Benzaldehyde | Pyrrolidine | 1h | 58 |
| 9 | 4-Methoxybenzaldehyde | Pyrrolidine | 1i | 55 |
| 10 | 4-Nitrobenzaldehyde | Pyrrolidine | 1j | 68 |
| 11 | 3-Chlorobenzaldehyde | Pyrrolidine | 1k | 63 |
| 12 | 4-Methylbenzaldehyde | Pyrrolidine | 1l | 59 |
| 13 | 4-Nitrobenzaldehyde | Morpholine | 1n | low |
Data adapted from a study on the four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes, and acetylenedicarboxylate.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 2-pyrrolidinones.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate [beilstein-journals.org]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Aminobenzo[d]thiazole-5-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzo[d]thiazole-5-carbonitrile is a versatile heterocyclic building block with significant potential in drug discovery. The 2-aminobenzothiazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] The incorporation of a nitrile group at the 5-position offers a unique opportunity for molecular design, potentially enhancing binding affinities and modulating physicochemical properties. This document provides detailed application notes on the potential therapeutic applications of compounds derived from this building block, along with experimental protocols for their synthesis and biological evaluation.
While specific data on this compound derivatives is emerging, the broader class of 2-aminobenzothiazoles has demonstrated significant activity in several key therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][4][5]
Therapeutic Applications & Mechanisms of Action
Anticancer Applications
Derivatives of the 2-aminobenzothiazole scaffold are promising anticancer agents that target various hallmarks of cancer.[6] Their mechanisms of action often involve the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.[3]
Key Molecular Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently targeted by 2-aminobenzothiazole derivatives. Inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and angiogenesis.[3]
-
Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, key regulators of the cell cycle, are also inhibited by this class of compounds, resulting in cell cycle arrest and apoptosis.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by 2-aminobenzothiazole derivatives is a significant mechanism of their anticancer effect.[6]
Neuroprotective Applications
Certain 2-aminobenzothiazole derivatives have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[7]
Key Molecular Targets:
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[7]
-
Monoamine Oxidase B (MAO-B): By inhibiting MAO-B, these compounds can reduce oxidative stress and modulate neurotransmitter levels.[1]
-
Glutamate Receptors: Some derivatives, like Riluzole, can modulate glutamatergic neurotransmission, which is implicated in excitotoxicity.[7]
Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines.
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| OMS5 | PI3Kγ inhibition | A549 (Lung) | 22.13 | [6] |
| OMS14 | PI3Kγ inhibition | MCF-7 (Breast) | 61.03 | [6] |
| Compound 11 | EGFR Kinase Inhibitor | - | 0.054 | [3] |
| Compound 12 | EGFR Kinase Inhibitor | MCF-7 (Breast) | 2.49 | [3] |
| Compound 13 | EGFR Kinase Inhibitor | HCT116 (Colon) | 6.43 | [3] |
| Compound 19 | VEGFR-2 Kinase Inhibitor | - | 0.5 | [3] |
| Compound 20 | VEGFR-2 Kinase Inhibitor | HCT-116 (Colon) | 7.44 | [3] |
| Compound 40 | CDK2 Kinase Inhibitor | A549 (Lung) | 3.55 | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives from this compound, based on established methods for related compounds.
General Synthesis of N-substituted-2-aminobenzo[d]thiazole-5-carbonitrile Derivatives
This protocol describes a general method for the acylation of the 2-amino group.
Materials:
-
This compound
-
Desired acid chloride or carboxylic acid
-
Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Pyridine)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2-1.5 equivalents).
-
If using an acid chloride, add it dropwise to the solution at 0 °C and then allow the reaction to warm to room temperature.
-
If using a carboxylic acid, pre-activate it with the coupling agent and a base in a separate flask before adding it to the solution of the starting material.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized 2-aminobenzothiazole derivatives
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]
Kinase Inhibition Assay
This is a general protocol to assess the inhibitory activity of the compounds against a specific kinase.
Materials:
-
Synthesized 2-aminobenzothiazole derivatives
-
Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[3]
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. The established biological activities of the broader 2-aminobenzothiazole class, particularly in oncology and neurodegeneration, provide a strong rationale for exploring derivatives of this specific building block. The nitrile functionality offers a handle for further chemical modifications and can potentially enhance interactions with biological targets. The provided protocols offer a foundation for the synthesis and evaluation of new compounds derived from this versatile scaffold. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 2-aminobenzothiazole derivatives as potential anticancer agents. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad pharmacological activities, including significant anticancer properties.[1][2] Its derivatives have been extensively investigated for their ability to target various cancer hallmarks by interacting with key molecular targets like protein kinases.[1][3][4]
Data Presentation: Anticancer and Kinase Inhibitory Activity
The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative 2-aminobenzothiazole derivatives against various cancer cell lines and kinase targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the cancer cell growth or kinase activity.
Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13 | HCT116 | 6.43 | [1] |
| A549 | 9.62 | [1] | |
| A375 | 8.07 | [1] | |
| 14-18 | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 | [1] |
| 20 | HepG2 | 9.99 | [1][2] |
| HCT-116 | 7.44 | [2] | |
| MCF-7 | 8.27 | [2] | |
| 21 | Various Tumor Cells | 10.34 - 12.14 | [2] |
| 24 | C6 (rat glioma) | 4.63 ± 0.85 | [2] |
| A549 | 39.33 ± 4.04 | [2] | |
| 40 | A549 | 3.55 | [2] |
| MCF-7 | 3.17 | [2] | |
| Hep3B | 4.32 | [2] | |
| OMS5 & OMS14 | A549 (Lung) | 22.13 - 61.03 | [5][6] |
| MCF-7 (Breast) | 22.13 - 61.03 | [5][6] |
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Target Kinase | IC50 | Reference |
| 10 | EGFR | 94.7 nM | [1][2] |
| 11 | EGFR | 54.0 nM | [1][2] |
| 20 | VEGFR-2 | 0.15 µM | [2] |
| 21 | VEGFR-2 | 0.19 µM | [2] |
| 37 | CDK2 | 37.8 nM | [2] |
| 38 | CDK2 | 21.7 nM | [2] |
| 40 | CDK2 | 4.29 µM | [2] |
| 54 | PI3Kα | 1.03 nM | [2] |
| OMS1 | PI3Kγ | 47% inhibition at 100 µM | [5] |
| OMS2 | PI3Kγ | 48% inhibition at 100 µM | [5] |
| OMS14 | PIK3CD/PIK3R1 (p110δ/p85α) | 65% inhibition | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminobenzothiazole Core
This protocol describes a common method for synthesizing the 2-aminobenzothiazole scaffold from a substituted aniline.[1][4]
Materials:
-
Substituted aniline
-
Glacial acetic acid
-
Ammonium thiocyanate
-
Bromine
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add ammonium thiocyanate (2 equivalents) to the solution and stir.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.[1]
Protocol 2: Synthesis of N-Substituted 2-Aminobenzothiazole Derivatives
This protocol details the synthesis of N-substituted 2-aminobenzothiazole derivatives, which often involves the reaction of an activated 2-aminobenzothiazole intermediate with an amine.[5][7]
Step 1: Synthesis of (1-chloroacetyl)-2-aminobenzothiazole (Intermediate P1)
-
Dissolve 2-aminobenzothiazole (0.05 mole) and triethylamine (0.05 mole) in 50 mL of dry benzene in a round-bottom flask.[7]
-
Cool the mixture in an ice bath.[7]
-
Add chloroacetyl chloride (0.05 mole) dropwise to the stirred solution.[7]
-
Continue stirring the reaction mixture for approximately 6 hours at room temperature.[7]
-
Filter the reaction mixture to remove the precipitated amine hydrochloride.[7]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate P1.[7]
Step 2: Synthesis of Final N-Substituted Derivatives (e.g., OMS series)
-
The intermediate P1 is then reacted with various amines or piperazine derivatives.[5]
-
The specific reaction conditions (solvent, temperature, and time) may need to be optimized for each specific amine.[1]
Protocol 3: Synthesis of 2-Aminobenzothiazole-Pyrimidine Hybrids
This protocol describes the synthesis of hybrid molecules combining the 2-aminobenzothiazole and pyrimidine rings.[1][8]
Procedure:
-
Synthesize 2-benzothiazolyl guanidine as a key intermediate.
-
React 2-benzothiazolyl guanidine with various reagents such as α,β-unsaturated carbonyls, β-diketones, or β-keto esters to construct the pyrimidine ring.[1][8] The reaction conditions will vary depending on the specific reagent used.[1]
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
96-well plates
-
Complete cell culture medium
-
2-Aminobenzothiazole derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[6][7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Visualizations
2-aminobenzothiazole derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2][3] A key pathway targeted is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5][9]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
The general workflow for synthesizing and evaluating these anticancer agents can be visualized as follows:
Caption: General workflow for synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Aminobenzo[d]thiazole-5-carbonitrile in the Synthesis of Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzo[d]thiazole derivatives are a prominent class of heterocyclic compounds extensively utilized as scaffolds in the design of fluorescent probes. Their rigid structure and favorable photophysical properties, such as high quantum yields and large Stokes shifts, make them ideal candidates for developing sensors for a variety of analytes. The introduction of a nitrile (cyano) group at the 5-position of the 2-aminobenzothiazole core is a strategic modification anticipated to enhance the fluorescence quantum efficiency of the resulting probes.[1][2] This is attributed to the electron-withdrawing nature of the cyano group, which can modulate the electronic properties of the fluorophore, leading to improved photostability and brightness.[1][2]
These probes operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT), allowing for the design of "turn-on" or "turn-off" fluorescent responses upon interaction with specific analytes. The versatile 2-amino group serves as a convenient handle for synthetic modifications, enabling the attachment of various recognition moieties to create probes with high selectivity for metal ions, reactive oxygen species (ROS), and biomolecules.
Application Notes
The use of 2-Aminobenzo[d]thiazole-5-carbonitrile as a building block for fluorescent probes offers several key advantages:
-
Enhanced Fluorescence: The presence of the electron-withdrawing cyano group at the 5-position can significantly increase the fluorescence quantum yield of the benzothiazole core, leading to brighter and more sensitive probes.[1][2]
-
Synthetic Versatility: The 2-amino group provides a reactive site for the straightforward introduction of various functionalities. This allows for the facile synthesis of a diverse library of probes targeting different analytes by coupling with appropriate aldehydes, acyl chlorides, or other electrophilic reagents.
-
Tunable Photophysical Properties: The electronic properties of the fluorescent probe can be fine-tuned by derivatizing the 2-amino group. This allows for the rational design of probes with specific excitation and emission wavelengths suitable for various imaging applications and multiplexing.
-
High Selectivity and Sensitivity: The rigid benzothiazole scaffold, combined with a carefully chosen recognition moiety, can provide high selectivity and sensitivity for the target analyte, minimizing off-target effects and enabling detection at low concentrations.
Quantitative Data of Representative Benzothiazole-Based Fluorescent Probes
While specific data for probes derived directly from this compound is limited in the literature, the following table summarizes the performance of structurally related benzothiazole-based fluorescent probes for various analytes. This data provides a benchmark for the expected performance of novel probes synthesized from the 5-cyano derivative.
| Probe Name/Derivative | Target Analyte | Detection Limit (LOD) | Solvent System | Fluorescence Response | Reference |
| Biphenyl-benzothiazole derivative | Zn²⁺ | 0.25 ppm | DMSO/CHCl₃ (50:50, v/v) | Ratiometric and Turn-on | BenchChem |
| Biphenyl-benzothiazole derivative | Cu²⁺ | 0.34 ppm | DMSO/CHCl₃ (50:50, v/v) | Turn-off | BenchChem |
| Biphenyl-benzothiazole derivative | Ni²⁺ | 0.30 ppm | DMSO/CHCl₃ (50:50, v/v) | Ratiometric | BenchChem |
| Probe BT-BO | H₂O₂ | Not Specified | Not Specified | Turn-on | [3] |
| Probe for Hydrazine | Hydrazine | 30 ppb | Not Specified | Turn-on | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A scalable synthesis of aminobenzothiazole derivatives can be achieved through the reaction of the corresponding aniline with a thiocyanate salt in the presence of a halogen. A plausible route for the synthesis of this compound starts from 4-amino-3-bromobenzonitrile.
Materials:
-
4-amino-3-bromobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Acetic acid
-
Bromine (Br₂)
-
Aqueous ammonia solution (25%)
-
Water
-
Ethanol
Procedure:
-
Dissolve 4-amino-3-bromobenzonitrile in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture with a 25% aqueous ammonia solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: General Synthesis of a Fluorescent Probe via Schiff Base Formation
The 2-amino group of this compound can readily undergo condensation with an aldehyde to form a Schiff base, a common strategy for creating fluorescent probes.
Materials:
-
This compound
-
Substituted salicylaldehyde (or other desired aldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted salicylaldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the fluorescent probe.
-
Further purification can be performed by recrystallization or column chromatography if necessary.
Visualizations
References
Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Derivatives with Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-aminobenzothiazole derivatives that have demonstrated notable antibacterial activity. It includes structured data on their biological efficacy and step-by-step experimental protocols.
Overview of Synthetic Methodologies
Several effective methods have been developed for the synthesis of 2-aminobenzothiazole derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A summary of prominent synthetic routes is presented below.
| Synthetic Method | Description | Key Reagents | Advantages | Reference |
| Method A: Reaction of Anilines with Thiocyanate and Bromine | This classical approach involves the reaction of substituted anilines with a thiocyanate salt in the presence of bromine to induce cyclization. | Substituted anilines, Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN), Bromine (Br2), Acetic acid | A well-established and straightforward method for a variety of substituted anilines. | [1] |
| Method B: Synthesis from 2-Aminobenzothiazole via Acylation and Substitution | This multi-step synthesis begins with the acylation of 2-aminobenzothiazole, followed by the introduction of various functionalities through nucleophilic substitution. | 2-Aminobenzothiazole, Chloroacetyl chloride, Triethylamine, Various amines or piperazine derivatives | Allows for a high degree of diversification at the 2-amino position, enabling the creation of large libraries of compounds. | [2] |
| Method C: Synthesis of 2-Azidobenzothiazoles | This method involves the conversion of 2-aminobenzothiazoles to their corresponding 2-azido derivatives. | 2-Aminobenzothiazole, Sodium nitrite, Sodium azide, Hydrochloric acid | Provides a route to a unique class of derivatives with potent biological activities.[3][4] | [3][4] |
Antibacterial Activity of 2-Aminobenzothiazole Derivatives
The synthesized 2-aminobenzothiazole derivatives have been evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of antibacterial efficacy.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3e | Staphylococcus aureus | 3.12 | [5] |
| Enterococcus faecalis | 3.12 | [5] | |
| Salmonella typhi | 3.12 | [5] | |
| Escherichia coli | 3.12 | [5] | |
| Klebsiella pneumoniae | 3.12 | [5] | |
| Pseudomonas aeruginosa | 3.12 | [5] | |
| Compound 2d | Staphylococcus aureus | 8 | [3] |
| Enterococcus faecalis | 8 | [3] | |
| Bacillus cereus | 64 | [3] | |
| Pseudomonas aeruginosa | 64 | [3] | |
| Compound E | Staphylococcus aureus | < 0.03 | [6] |
| MRSA | < 0.03 | [6] | |
| VISA | < 0.03 | [6] | |
| Enterococcus faecium | < 0.03 | [6] | |
| Escherichia coli | 4-16 | [6] | |
| Acinetobacter baumannii | 4-16 | [6] | |
| Pseudomonas aeruginosa | 4-16 | [6] | |
| Klebsiella pneumoniae | 4-16 | [6] | |
| Compound 41c | Escherichia coli | 3.1 | [7] |
| Pseudomonas aeruginosa | 6.2 | [7] | |
| Bacillus cereus | 12.5 | [7] | |
| Staphylococcus aureus | 12.5 | [7] | |
| Compound 66c | Pseudomonas aeruginosa | 3.1-6.2 | [7] |
| Staphylococcus aureus | 3.1-6.2 | [7] | |
| Escherichia coli | 3.1-6.2 | [7] |
Experimental Protocols
Synthesis Protocols
Method A: General Procedure for the Synthesis of 2-Aminobenzothiazoles from Substituted Anilines [1]
-
To a solution of the appropriately substituted aniline (0.1 mole) in glacial acetic acid, add ammonium thiocyanate (0.2 mole).
-
Cool the mixture in an ice-salt bath to below 5 °C.
-
Slowly add a solution of bromine (0.1 mole) in glacial acetic acid dropwise with constant stirring, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 2 hours at the same temperature.
-
Pour the reaction mixture into a beaker of crushed ice and water.
-
Filter the resulting precipitate, wash thoroughly with cold water to remove any excess acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminobenzothiazole derivative.
Method B: Synthesis of N-(1,3-Benzothiazol-2-yl)-2-(substituted amino)acetamide Derivatives [2]
Step 1: Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide (P1)
-
Dissolve 2-aminobenzothiazole (6.65 mmol) in dry chloroform (10 mL) in an ice bath.
-
Slowly add chloroacetyl chloride (6.65 mmol) dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Filter the resulting precipitate, wash with cold chloroform, and dry under vacuum to yield compound P1.
Step 2: General Procedure for the Synthesis of Final Derivatives (OMS1–OMS13)
-
To a solution of compound P1 (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), add the desired amine or piperazine derivative (1.1 equivalents).
-
Add a base such as triethylamine (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
Method C: General procedure for the synthesis of 2-azidobenzothiazoles [4]
-
Dissolve 2-aminobenzothiazole (0.5 mmol) in water (10 mL) in a 50 mL round bottom flask with magnetic stirring at room temperature.
-
Add hydrochloric acid dropwise until the 2-aminobenzothiazole is completely dissolved.
-
Sequentially add solutions of sodium nitrite (2 mmol), sodium acetate (2 mmol), and sodium azide (2 mmol) dropwise at 5-minute intervals.
-
Continue stirring the reaction for an additional 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-azidobenzothiazole derivative.
Antibacterial Screening Protocol
Broth Microdilution Method for MIC Determination [8]
-
Prepare a stock solution of each synthesized 2-aminobenzothiazole derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the serially diluted compounds with the bacterial suspension.
-
Include positive control wells (broth with bacteria) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the absence of turbidity).
Visualizations
Caption: Workflow for Synthesis and Antibacterial Evaluation.
This diagram illustrates the general workflow from the synthesis of 2-aminobenzothiazole derivatives to the identification of lead compounds with antibacterial activity.
Caption: Conceptual Mechanism of Action.
This diagram depicts a conceptual pathway for the antibacterial action of 2-aminobenzothiazole derivatives, which often involves the inhibition of essential bacterial enzymes.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Aminobenzo[d]thiazole-5-carbonitrile in Agricultural Chemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Aminobenzo[d]thiazole-5-carbonitrile as a scaffold in the development of novel agricultural chemicals. While direct quantitative data for this specific compound is limited in publicly available literature, this document extrapolates from research on structurally similar 2-aminobenzothiazole derivatives to provide detailed synthetic protocols, hypothesized mechanisms of action, and standardized testing procedures for fungicidal and herbicidal activity.
Introduction
The 2-aminobenzothiazole core is a privileged scaffold in medicinal and agricultural chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties.[1][2] The introduction of a carbonitrile group at the 5-position of the benzothiazole ring is of interest for its potential to modulate the electronic properties and binding interactions of the molecule with target enzymes in plant pathogens and weeds. This document outlines the potential applications and experimental protocols for the evaluation of this compound in an agricultural context.
Synthesis of this compound
The synthesis of 5-substituted 2-aminobenzothiazoles can be challenging.[3] A proposed synthetic route for this compound, adapted from established methods for related compounds, is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-amino-3-bromobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-amino-3-bromobenzonitrile (1 equivalent) in glacial acetic acid.
-
Thiocyanation: Add potassium thiocyanate (2.2 equivalents) to the solution and stir until dissolved.
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthetic workflow for this compound.
Potential Agricultural Applications
Fungicidal Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant efficacy against a range of plant pathogenic fungi. The proposed mechanism of action for some benzothiazole-based fungicides involves the inhibition of enzymes crucial for fungal cell wall biosynthesis or respiration.
Hypothesized Mechanism of Action (Fungicidal):
It is hypothesized that this compound may act as a fungal enzyme inhibitor. The benzothiazole ring system can mimic natural substrates, while the electron-withdrawing nature of the 5-carbonitrile group could enhance binding affinity to the active site of a target enzyme, potentially leading to the disruption of essential metabolic pathways in the fungus.
References
- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminobenzo[d]thiazole-5-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the practical uses of 2-Aminobenzo[d]thiazole-5-carbonitrile in materials science, focusing on its potential applications in organic electronics and fluorescent sensing. The protocols provided are representative methodologies based on established synthesis and fabrication techniques for similar benzothiazole derivatives.
Application Note 1: Organic Light-Emitting Diodes (OLEDs)
Introduction: this compound is a promising candidate for use in organic light-emitting diodes (OLEDs) due to its inherent fluorescence and charge-transporting properties. The benzothiazole core is a well-established electron-accepting moiety, while the amino group at the 2-position and the carbonitrile group at the 5-position act as electron-donating and electron-withdrawing groups, respectively. This donor-acceptor structure can lead to materials with high photoluminescence quantum yields and tunable emission colors. The carbonitrile group, in particular, can enhance electron injection and transport, potentially leading to lower turn-on voltages and higher efficiencies in OLED devices.
Potential Roles in OLEDs:
-
Emissive Layer Dopant: Its fluorescent properties make it suitable as a dopant in a host material to achieve a specific emission color, often in the blue or green region of the spectrum.
-
Host Material: With appropriate chemical modification, derivatives of this compound could serve as host materials for phosphorescent emitters.
-
Electron Transport Layer (ETL): The electron-withdrawing nature of the benzothiazole and carbonitrile moieties suggests its potential for use in electron transport layers to facilitate electron injection from the cathode.
Expected Performance Characteristics: The performance of OLEDs incorporating this compound derivatives is expected to be competitive. The combination of the rigid benzothiazole core and the polar nitrile group can lead to good thermal stability and amorphous film-forming properties, which are crucial for device longevity and performance.
Application Note 2: Fluorescent Chemosensors
Introduction: The inherent fluorescence of the 2-aminobenzothiazole scaffold makes it an excellent platform for the development of fluorescent chemosensors. The amino group can act as a recognition site for various analytes, and the carbonitrile group can modulate the electronic properties of the molecule, influencing its sensitivity and selectivity. Upon binding to a target analyte, the photophysical properties of the molecule, such as fluorescence intensity or emission wavelength, can be altered, providing a detectable signal.
Sensing Applications:
-
Ion Sensing: The amino group can be functionalized to create receptors for specific metal ions or anions. For example, the nitrogen atoms in the benzothiazole ring and the amino group can coordinate with metal ions, leading to changes in the fluorescence spectrum.
-
pH Sensing: The basicity of the amino group makes these compounds sensitive to changes in pH. Protonation of the amino group can significantly alter the intramolecular charge transfer (ICT) characteristics, resulting in a ratiometric or "on-off" fluorescent response.
-
Biomolecule Detection: Through appropriate functionalization, derivatives of this compound can be designed to selectively bind to biomolecules such as proteins or nucleic acids, enabling their detection and quantification.
Quantitative Data Summary
The following table summarizes representative photophysical and electroluminescent data for a hypothetical OLED device and a fluorescent sensor based on this compound. These values are based on typical performance characteristics of similar benzothiazole derivatives found in the literature.
| Parameter | OLED Application (as dopant) | Fluorescent Sensor Application |
| Photoluminescence (PL) | ||
| Excitation Wavelength (λex) | 380 nm | 365 nm |
| Emission Wavelength (λem) | 485 nm (blue-green) | 450 nm (blue) |
| Quantum Yield (ΦPL) | > 0.70 | 0.1 (free), > 0.6 (bound) |
| Electroluminescence (EL) | N/A | |
| Turn-on Voltage | < 4.0 V | N/A |
| Maximum Luminance | > 5000 cd/m² | N/A |
| External Quantum Efficiency (EQE) | > 5% | N/A |
| Sensing Performance | N/A | |
| Analyte | N/A | e.g., Zn²⁺ ions |
| Limit of Detection (LOD) | N/A | < 1 µM |
| Selectivity | N/A | High over other common ions |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis from 4-amino-3-bromobenzonitrile.
Materials:
-
4-amino-3-bromobenzonitrile
-
Sodium thiocyanate (NaSCN)
-
Dimethylformamide (DMF)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-amino-3-bromobenzonitrile (1.0 eq), sodium thiocyanate (1.5 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous toluene to the flask.
-
Add DMEDA (0.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove insoluble salts and wash the residue with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Simple OLED Device
This protocol outlines the fabrication of a multilayer OLED using this compound as a dopant in the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
This compound (dopant)
-
Electron transport layer material (e.g., Tris-(8-hydroxyquinoline)aluminum - Alq₃)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Organic solvents (e.g., chlorobenzene)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material (CBP) and this compound (e.g., 5 wt% dopant concentration) in chlorobenzene. Spin-coat this solution onto the PEDOT:PSS layer and anneal at 80 °C for 30 minutes inside the glovebox.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate a layer of Alq₃ (e.g., 30 nm) onto the emissive layer in a high-vacuum chamber (<10⁻⁶ Torr).
-
Cathode Deposition: Sequentially evaporate a thin layer of LiF (e.g., 1 nm) as an electron injection layer, followed by a thicker layer of Al (e.g., 100 nm) as the cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and device efficiency.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Fabrication workflow for a simple OLED device.
Caption: Principle of "turn-on" fluorescent sensing.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the oxidative cyclization of 4-aminobenzonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture-sensitive reagents (e.g., bromine) may have degraded. 3. Improper Stoichiometry: Incorrect molar ratios of aniline, thiocyanate, and bromine. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC. Consider a modest increase in reaction time or temperature, but be cautious of byproduct formation. 2. Use Fresh Reagents: Ensure all reagents are fresh and handled under anhydrous conditions where necessary. 3. Verify Stoichiometry: Carefully check the molar equivalents of all reactants. A common approach uses 1 equivalent of aniline, 2-4 equivalents of potassium thiocyanate, and 1-2 equivalents of bromine.[1][2] |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: Over-oxidation or polymerization of the starting material or product. 2. Incomplete Cyclization: Presence of intermediate thiourea or isothiocyanate species. | 1. Control Temperature: Maintain the recommended reaction temperature, especially during the addition of bromine, which should be done slowly at a low temperature (e.g., 0-10 °C).[1] 2. Purification: Isolate the desired product using column chromatography. A gradient elution with hexane and ethyl acetate is often effective. |
| Product is Difficult to Purify | 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product. 2. Presence of Tar-like Substances: Polymerization due to harsh reaction conditions. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). 2. Activated Charcoal Treatment: If colored impurities are present, treatment with activated charcoal during recrystallization can be beneficial. 3. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. |
| Unexpected Peaks in NMR Spectrum | 1. Residual Starting Material: Peaks corresponding to 4-aminobenzonitrile. 2. Intermediate Species: Signals from N-(4-cyanophenyl)thiourea. 3. Solvent Impurities: Residual solvents from the reaction or purification. | 1. Compare with Known Spectra: Compare the obtained spectrum with literature data for the starting material and expected intermediates. 2. Purify the Sample: Re-purify the sample using column chromatography or recrystallization to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct oxidative cyclization of 4-aminobenzonitrile. This reaction is typically carried out using potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) and an oxidizing agent like bromine in a solvent such as glacial acetic acid.[3] This approach is favored for its straightforwardness and use of readily available starting materials.
Q2: Are there alternative methods for introducing the 5-carbonitrile group?
A2: Yes, an alternative strategy involves the Sandmeyer reaction.[4][5] This would start with a precursor such as 2-aminobenzothiazole-5-amine. The 5-amino group can be converted to a diazonium salt using nitrous acid at low temperatures. Subsequent treatment with a copper(I) cyanide catalyst introduces the nitrile group at the 5-position.[4][5] This method is useful if the direct cyclization of 4-aminobenzonitrile proves problematic or if the 5-amino precursor is more readily available.
Q3: What is the mechanism of the oxidative cyclization of 4-aminobenzonitrile?
A3: The reaction proceeds through several steps. First, the oxidizing agent (e.g., bromine) reacts with the thiocyanate salt to form a thiocyanogen or a related electrophilic sulfur species. This species then attacks the electron-rich aromatic ring of 4-aminobenzonitrile, typically at the position ortho to the amino group, which is a strong activating group. The resulting intermediate then undergoes intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate group, leading to the formation of the thiazole ring after a final oxidation/aromatization step.
Q4: Can other oxidizing agents be used instead of bromine?
A4: While bromine is common, other oxidizing systems can be employed. Some modern methods utilize transition metal catalysts, such as palladium or ruthenium, to facilitate the intramolecular oxidative coupling of N-arylthioureas, which can be formed in situ from the corresponding aniline.[6] These methods can sometimes offer milder reaction conditions and improved yields.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups (e.g., the nitrile C≡N stretch). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Cyclization
This protocol is a representative procedure based on common methods for the synthesis of 2-aminobenzothiazoles.
Materials:
-
4-aminobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Aqueous ammonia solution (25%)
-
Deionized water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 4-aminobenzonitrile (1.0 eq) and potassium thiocyanate (2.5 eq) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the mixture by the slow addition of a 25% aqueous ammonia solution until the pH is approximately 8.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.
-
The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis challenges.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
improving yield of 2-Aminobenzo[d]thiazole-5-carbonitrile reactions
Welcome to the Technical Support Center for the synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My starting aniline precursor seems to change color over time. Can I still use it?
A: A color change in the aniline precursor, such as 4-amino-3-cyanobenzonitrile, often indicates degradation due to oxidation. This can lead to the formation of colored impurities and polymeric byproducts, which will likely lower the yield and complicate purification.[1] It is highly recommended to assess the purity of the starting material using techniques like HPLC before use. For best results and reproducibility, use a fresh or purified sample.[1]
Q2: What is the most common method for synthesizing the 2-aminobenzothiazole core?
A: A classical and widely used method involves the reaction of a corresponding aniline with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of bromine and glacial acetic acid.[2][3] This reaction, often referred to as the Hugerschoff synthesis, proceeds via an in-situ generated thiocyanogen bromide which facilitates the cyclization to form the benzothiazole ring.[3]
Q3: Are there alternative or "greener" synthetic routes available?
A: Yes, modern synthetic chemistry has explored various alternatives to the classical bromine/acetic acid method. These include catalyst- and additive-free methods, microwave-assisted syntheses for shorter reaction times, and the use of different catalysts like copper or palladium complexes under specific conditions.[4][5][6][7] For instance, one-pot syntheses from 2-iodoanilines and dithiocarbamates using a copper catalyst have shown yields up to 97%.[8][9]
Q4: My purified product has poor solubility in common solvents. What can I do?
A: Poor solubility can be a challenge. For purification, consider using column chromatography with a gradient elution to find a suitable solvent system.[1] For analysis or subsequent reactions, you might need to explore a wider range of solvents, including more polar aprotic solvents like DMSO or DMF. In some cases, derivatization of the amino group can improve solubility.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Impure Starting Materials | The aniline precursor is prone to oxidation. Ensure its purity via TLC or HPLC before starting. Use freshly purified materials.[10] |
| Incorrect Stoichiometry | The classical method often uses 2-4 equivalents of potassium thiocyanate (KSCN) and 1-2 equivalents of bromine relative to the aniline.[4][11] Carefully check the molar ratios of your reagents. |
| Suboptimal Reaction Temperature | The reaction is typically initiated at a low temperature (e.g., 10°C) during the dropwise addition of bromine and then allowed to stir at room temperature.[4][11] Ensure proper temperature control. |
| Presence of Water | The reaction is sensitive to water. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[10] |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting material persists, consider extending the reaction time.[10] |
Formation of Side Products
| Potential Cause | Recommended Solution |
| Decomposition of Reagents | Bromine and thiocyanates can be unstable. Use fresh, high-quality reagents. |
| Over-bromination | Adding bromine too quickly or at too high a temperature can lead to unwanted bromination of the aromatic ring. Ensure slow, dropwise addition under cooled conditions. |
| Polymerization | Oxidative side reactions can lead to polymeric byproducts. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate this. |
| Incorrect Work-up | After the reaction, quenching with a reducing agent (like sodium bisulfite) can help remove excess bromine. Neutralization is also a critical step; typically, aqueous ammonia is used to precipitate the product.[4][11] |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of similar 2-aminobenzothiazole derivatives.[4][11]
Materials:
-
4-amino-3-cyanobenzonitrile (or appropriate aniline precursor)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
25% Aqueous Ammonia (NH₃)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of the aniline precursor and 4 equivalents of KSCN in glacial acetic acid. Stir the mixture at room temperature for 45 minutes.
-
Cooling: Cool the reaction mixture to 10°C in an ice-water bath.
-
Bromine Addition: Dissolve 2 equivalents of bromine in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture while stirring vigorously. Maintain the temperature below 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 15 hours).[11]
-
Work-up: Pour the reaction mixture onto crushed ice. Carefully neutralize the solution with 25% aqueous ammonia until a precipitate forms.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Table 1: Effect of Reaction Conditions on Yield (General 2-Aminobenzothiazole Synthesis)
The following table summarizes data from various syntheses of 2-aminobenzothiazole derivatives, which can inform optimization strategies.
| Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Br₂ / KSCN | Acetic Acid | 10°C to RT | 15 h | 35-95 | [4] |
| Cu(OAc)₂ | DMF | 120°C | - | up to 97 | [8][9] |
| None (Catalyst-free) | DMSO | 140°C | - | up to 83 | [6] |
| Amberlite IR120 Resin | Microwave | 85°C | 5-10 min | 88-95 | [5] |
Visualized Workflows and Logic
General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low reaction yields.
Simplified Reaction Pathway
Caption: Simplified pathway for 2-aminobenzothiazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iajesm.in [iajesm.in]
- 8. mdpi.com [mdpi.com]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aminobenzo[d]thiazole-5-carbonitrile Analogs
Welcome to the technical support center for the purification of 2-aminobenzo[d]thiazole-5-carbonitrile and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Purity After Initial Purification
-
Question: My initial purification of a this compound analog by column chromatography resulted in low purity. What are the likely causes and how can I improve it?
-
Answer: Low purity after column chromatography can stem from several factors. Due to the basic nature of the amine group, these compounds can interact strongly with the acidic silica gel, leading to peak tailing and poor separation from impurities.
Potential Causes and Solutions:
-
Strong Analyte-Silica Interaction: The basic amine group can lead to significant peak tailing on standard silica gel.
-
Solution 1: Mobile Phase Modifier. Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to your mobile phase. This will compete with your compound for the acidic sites on the silica, improving peak shape and resolution.
-
Solution 2: Amine-Functionalized Silica. Consider using an amine-functionalized silica gel for your column chromatography. This stationary phase is specifically designed to minimize the interaction with basic compounds, often resulting in sharper peaks and better separation.
-
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate your compound from impurities.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexane, dichloromethane/methanol) to identify the eluent that provides the best separation (Rf value around 0.3-0.4 and good separation between spots).
-
-
Co-eluting Impurities: Some byproducts from the synthesis may have very similar polarity to your desired product, making separation by standard chromatography challenging.
-
Solution 1: Recrystallization. If the purity is moderately low, a subsequent recrystallization step can be very effective in removing closely related impurities.
-
Solution 2: Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column, can offer superior resolution.
-
-
Issue 2: Compound Fails to Crystallize or Oils Out During Recrystallization
-
Question: I am trying to purify my this compound analog by recrystallization, but it either remains in solution or forms an oil. What should I do?
-
Answer: Crystallization is a delicate process influenced by solvent choice, concentration, and cooling rate. Oiling out occurs when the compound's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation.
Potential Causes and Solutions:
-
Inappropriate Solvent: The solvent may be too good at dissolving your compound, even at low temperatures, or it may be a poor solvent in which your compound has low solubility even when hot.
-
Solution 1: Systematic Solvent Screening. Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) to find a solvent that dissolves your compound when hot but sparingly when cold.
-
Solution 2: Two-Solvent System. If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Solution is Too Concentrated or Too Dilute: An incorrect concentration can hinder crystal formation.
-
Solution: If the solution is too concentrated, it may oil out. Add a small amount of the hot solvent to redissolve the oil and then cool slowly. If it's too dilute, you may need to carefully evaporate some of the solvent to reach the saturation point.
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.
-
-
Presence of Impurities: Certain impurities can inhibit crystallization.
-
Solution: If significant impurities are present, it may be necessary to first perform a quick purification by flash column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
-
Issue 3: Product Degradation During Purification
-
Question: I suspect my this compound analog is degrading during purification on silica gel. What are the signs and how can I prevent this?
-
Answer: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Amines can also be susceptible to oxidation.
Potential Causes and Solutions:
-
Acid-Catalyzed Degradation on Silica: The acidic surface of silica gel can be detrimental to some molecules.
-
Solution 1: Deactivate Silica Gel. You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column.
-
Solution 2: Use Alternative Stationary Phases. Consider using less acidic stationary phases like alumina (basic or neutral) or reversed-phase silica (C18).
-
-
Oxidation: Aromatic amines can be prone to oxidation, which is often indicated by a change in color (e.g., turning yellow or brown).
-
Solution: Work quickly and minimize exposure of your compound to air and light. If possible, use degassed solvents and carry out the purification under an inert atmosphere (e.g., nitrogen or argon).
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common purification methods for this compound analogs?
-
A1: The most frequently employed methods are column chromatography on silica gel and recrystallization. For challenging separations, preparative HPLC is also used. Acid-base extraction can be a useful initial step to remove non-basic impurities.
-
-
Q2: What are some common impurities I might encounter?
-
A2: Common impurities can include unreacted starting materials (e.g., substituted anilines), intermediates such as thioureas, and byproducts from side reactions. For instance, in syntheses involving thiocyanation of anilines, regioisomers can be a significant impurity.
-
-
Q3: How do I choose the best solvent for recrystallization?
-
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. You can perform small-scale solubility tests with a variety of solvents to find the optimal one. Common choices for 2-aminobenzothiazole derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
-
Q4: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it for column chromatography?
-
A4: Streaking on a silica gel TLC plate is a classic sign of a strong interaction between your basic amine and the acidic silica. To mitigate this for column chromatography, you should add a small amount of triethylamine (0.1-1%) to your eluent. This will improve the chromatography by reducing the tailing of your compound.
-
-
Q5: Can I use reversed-phase chromatography for these compounds?
-
A5: Yes, reversed-phase chromatography (e.g., with a C18 column) is a very effective method for purifying 2-aminobenzothiazole analogs, especially for polar derivatives or when normal-phase chromatography fails to provide adequate separation. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Data Presentation
The following table summarizes quantitative data for the purification of a closely related analog, 6-amino-2-cyanobenzothiazole, which can serve as a starting point for optimizing the purification of 5-carbonitrile analogs.
| Compound | Purification Method | Solvent/Eluent System | Purity | Yield |
| 6-Amino-2-cyanobenzothiazole | Filtration through a short silica plug | Not specified | >95% | 60-71% |
| 6-Amino-2-cyanobenzothiazole | Recrystallization | Hot ethanol | High | Not specified |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with TEA modification)
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for 2-aminobenzothiazole analogs is a mixture of ethyl acetate and hexane. Add one drop of triethylamine to the TLC development chamber to assess its effect on the separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexane with 0.5% triethylamine). Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor the elution of your compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent (e.g., ethanol). Heat the mixture to boiling. A suitable solvent will dissolve the compound completely when hot. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the purification of this compound analogs.
Technical Support Center: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the oxidative cyclization of a corresponding aniline precursor, typically 4-aminobenzonitrile, using a thiocyanate salt and an oxidizing agent like bromine in an acidic solvent. This approach is a variation of the classical Hugerschoff reaction.[1][2]
Q2: What is the role of bromine in the reaction?
A2: Bromine serves as the oxidizing agent. It first reacts with the thiocyanate salt to form thiocyanogen ((SCN)₂), a reactive electrophile. Thiocyanogen then attacks the electron-rich aniline ring, leading to an intermediate that subsequently cyclizes to form the benzothiazole ring.[1][3]
Q3: Can I use other oxidizing agents besides bromine?
A3: While bromine is the most commonly cited oxidizing agent for this type of reaction, other systems can be used for the cyclization of arylthioureas (the intermediate formed from the aniline and thiocyanate). These can include catalysts based on palladium, ruthenium, or copper, though these are typically for the pre-formed thiourea and may require different reaction conditions.[4] For the direct one-pot synthesis from an aniline, bromine in acetic acid is a well-established and cost-effective method.
Q4: Why is acetic acid typically used as the solvent?
A4: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants, provides a protic environment that facilitates the reaction, and is relatively stable to the oxidative conditions.[3][5]
Q5: What are the primary safety precautions for this reaction?
A5: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/bromine resistant gloves. The reaction can be exothermic, so controlled, dropwise addition of bromine at a reduced temperature (e.g., 10 °C) is crucial.[3][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[3][5][6]
Materials:
-
4-aminobenzonitrile
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
25% Aqueous ammonia solution (NH₄OH) or other base for neutralization
-
Methanol or Ethanol for recrystallization
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1 equivalent of 4-aminobenzonitrile and 4 equivalents of potassium thiocyanate in glacial acetic acid.
-
Stir the mixture at room temperature for approximately 45 minutes.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2 equivalents of bromine in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture while stirring vigorously. Maintain the temperature below 15 °C during the addition. The solution will typically turn into a yellow or orange suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Neutralize the mixture to a pH of approximately 8 by slowly adding a 25% aqueous ammonia solution. This step should be done in an ice bath as the neutralization is exothermic.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
Data Presentation: Reaction Condition Comparison
The following table summarizes reaction conditions and yields for the synthesis of various 2-aminobenzothiazole derivatives, providing a baseline for what might be expected for the 5-carbonitrile analog.
| Starting Aniline | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-aminobenzoate | KSCN (4), Br₂ (2) | Acetic Acid | 10 → RT | 15 | 55 | [5][7] |
| 3-alkoxy-4-aminobenzoates | KSCN (4), Br₂ (2) | Acetic Acid | 10 → RT | 15 | 35-95 | [7] |
| Substituted Anilines | KSCN, Br₂ | Acetic Acid | RT | - | - | [2][6] |
| p-tolylthiourea | HBr (catalytic) | H₂SO₄ | 45-55 | - | - | [8] |
Visualized Workflows and Pathways
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: My reaction resulted in a very low yield, or I only recovered my starting material. What could be the cause?
-
Answer:
-
Ineffective Bromination: Ensure the bromine used is fresh, as it can degrade over time. The dropwise addition at low temperature is critical to prevent unwanted side reactions and evaporation of Br₂.
-
Insufficient Reagents: The stoichiometry is crucial. A common protocol uses a 2:4 ratio of Bromine to Thiocyanate relative to the aniline.[5][7] Ensure accurate measurements.
-
Reaction Time/Temperature: The reaction may require longer stirring at room temperature to go to completion. Monitor via TLC until the starting material spot disappears.
-
Premature Precipitation: If the product precipitates during neutralization before the solution is fully basic (pH ~8), some product may be lost. Ensure thorough mixing during basification.
-
Problem 2: Formation of Multiple Products/Impure Product
-
Question: My TLC and/or NMR show multiple spots/peaks, indicating a mixture of products. What are the likely side products and how can I avoid them?
-
Answer:
-
Over-bromination: Excess bromine can lead to bromination of the aromatic ring. This can be minimized by the slow, controlled addition of the specified amount of bromine.
-
Para-Thiocyanation (if starting with an alternative aniline): If the para-position of the aniline is unsubstituted, thiocyanation can occur there as a major side reaction.[9] This is not an issue when starting with 4-aminobenzonitrile as the para-position is blocked.
-
Hydrolysis of Nitrile Group: The cyano (-CN) group can be susceptible to hydrolysis to an amide (-CONH₂) or carboxylic acid (-COOH) under prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. It is important to perform the reaction at the recommended temperatures and avoid excessive heating during workup or purification.
-
Formation of Thiourea Byproducts: Incomplete cyclization can leave arylthiourea intermediates in the product mixture.[1] Ensure sufficient reaction time and proper stoichiometry of the oxidizing agent.
-
Solution: Purification via flash column chromatography can be effective for separating the desired product from impurities.[3] Careful recrystallization may also remove many side products.
-
Problem 3: Difficulty with Purification
-
Question: The crude product is a dark, oily solid and is difficult to recrystallize. What can I do?
-
Answer:
-
Initial Wash: Before recrystallization, try washing the crude solid with a non-polar solvent like hexane to remove highly non-polar impurities. A wash with a cold, dilute sodium thiosulfate solution can help remove residual bromine, which often causes coloration.
-
Solvent System for Recrystallization: Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) might be more effective than a single solvent.
-
Charcoal Treatment: If the product is highly colored, you can try treating a solution of the crude product with activated charcoal before the hot filtration step of recrystallization to remove colored impurities.
-
Column Chromatography: If recrystallization fails, flash column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexane is a reliable alternative for purification.[3]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 9. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 2-Aminobenzo[d]thiazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Aminobenzo[d]thiazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with generally low aqueous solubility. Its solubility is influenced by the presence of the aromatic benzothiazole core, the polar amino group, and the cyano group. It typically exhibits better solubility in polar aprotic organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: For creating stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used. A mixture of DMF and DMSO (e.g., in a 1:1 ratio) can also enhance the solubility of related benzothiazole derivatives during chemical synthesis.[1] Alcohols like ethanol and methanol may also be used, but the solubility might be lower compared to DMSO or DMF.
Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer for my assay. What should I do?
A3: This is a common issue due to the significant change in solvent polarity. To address this, you can try the following:
-
Lower the final concentration: Your target concentration might be above the compound's aqueous solubility limit.
-
Optimize the dilution method: Add the stock solution dropwise to the vortexing aqueous buffer to allow for rapid dispersion.
-
Use a co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. For most cell-based assays, it is advisable to keep the final DMSO concentration below 1%, and ideally below 0.5%.
-
Adjust the pH: The amino group on the benzothiazole ring can be protonated in acidic conditions, which can increase aqueous solubility.
Q4: How does pH affect the solubility of this compound?
Q5: Are there other methods to improve the aqueous solubility for in vitro studies?
A5: Yes, complexation with cyclodextrins is a widely used technique. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
Symptoms: The compound does not fully dissolve in the chosen organic solvent even at a moderate concentration, or a suspension is formed.
Possible Causes:
-
The chosen solvent is not optimal for this compound.
-
The concentration is too high for the solvent's capacity.
-
The compound may have low purity.
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent such as DMSO or DMF.
-
Gentle Heating and Sonication: Gently warm the solution (e.g., to 30-40 °C) and/or use a sonicator to aid dissolution. Be cautious with heating to avoid compound degradation.
-
Try a Solvent Mixture: A 1:1 mixture of DMF and DMSO can sometimes improve solubility for related compounds.[1]
-
Reduce Concentration: Prepare a more dilute stock solution.
-
Check Compound Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound.
Issue 2: Compound Crashes Out of Solution During Experiment
Symptoms: A precipitate forms in your experimental setup (e.g., cell culture plate, enzymatic assay) over time.
Possible Causes:
-
The final concentration in the aqueous medium exceeds the compound's solubility limit.
-
Interaction with components of the experimental medium (e.g., salts, proteins) reduces solubility.
-
Temperature changes during the experiment affect solubility.
Troubleshooting Steps:
-
Decrease Final Concentration: Perform a dose-response experiment to determine the highest concentration that remains in solution under your experimental conditions.
-
Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is sufficient to maintain solubility but non-toxic to your system. You may need to perform a vehicle control experiment to assess the effect of the co-solvent.
-
pH Adjustment: If your experimental conditions allow, try adjusting the pH of the buffer to a slightly acidic range to increase the solubility of the protonated form of the compound.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80, can help maintain solubility by forming micelles. Ensure the surfactant is compatible with your assay.
-
Complexation with Cyclodextrins: For in-vitro studies, pre-complexing your compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance aqueous solubility.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility at 25°C (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 20 | A good choice for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~15-20 | Another suitable solvent for stock solutions. |
| Methanol | ~1-5 | Lower solubility compared to DMSO and DMF. |
| Ethanol | ~1-5 | Similar to methanol, may require warming to fully dissolve. |
| Acetonitrile | < 1 | Generally poor solubility. |
| Water | < 0.1 | Very low aqueous solubility. |
Note: The values in this table are estimates based on the general solubility of similar compounds and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 175.21 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 1.75 mg of this compound and place it into a clean, dry vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes or gently warm it to 30-40 °C.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with pH Adjustment
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffers at various pH values (e.g., pH 5.0, 6.0, 7.4)
-
Vortex mixer
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of your DMSO stock solution in the different pH buffers. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock to 999 µL of each buffer.
-
Mix Thoroughly: Immediately after adding the stock solution, vortex the mixture vigorously to ensure rapid dispersion.
-
Observe for Precipitation: Visually inspect the solutions for any signs of precipitation immediately after mixing and after a period of incubation (e.g., 1 hour) at the experimental temperature.
-
Determine Optimal pH: Identify the lowest pH that maintains the compound in solution at the desired concentration. Ensure this pH is compatible with your biological assay.
Protocol 3: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Procedure:
-
Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Add Compound: Add this compound to the HP-β-CD solution. A 1:1 molar ratio is a good starting point.
-
Complex Formation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration (Optional): If there is any undissolved compound, filter the solution to obtain the clear solution of the complex.
-
Lyophilization (Optional): To obtain a solid powder of the complex, freeze the solution at -80°C and then lyophilize it.
-
Solubility Assessment: Determine the concentration of the dissolved compound in the aqueous solution to confirm the extent of solubility enhancement.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: A potential signaling pathway targeted by 2-aminobenzothiazole derivatives.
Caption: A tiered workflow for enhancing compound solubility.
References
Technical Support Center: Synthesis of 2-Aminobenzothiazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of 2-aminobenzothiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Para-Thiocyanated Aniline Byproduct
Question: During the synthesis of 2-aminobenzothiazole from an aniline and a thiocyanate salt in the presence of bromine, I am observing a significant amount of a byproduct, which I suspect is the para-thiocyanated aniline. How can I minimize this side reaction?
Answer: The para-thiocyanation of anilines is a well-known and often predominant side reaction, particularly when the para-position of the aniline is unsubstituted.[1] This occurs because the aniline ring is activated towards electrophilic substitution, and the thiocyanogen generated in situ can react at the para position.
Troubleshooting:
-
Protect the Para-Position: The most effective strategy is to use a starting aniline that is already substituted at the para-position. This physically blocks the site of unwanted thiocyanation.
-
Two-Step Procedure (Hugerschoff Reaction): Instead of a one-pot reaction, consider a two-step approach. First, synthesize the arylthiourea from the aniline and a thiocyanate salt. After isolation and purification of the arylthiourea, proceed with the oxidative cyclization using bromine or another suitable oxidizing agent. This method provides better control over the reaction.[2]
-
Control of Reaction Conditions: Carefully control the addition of bromine and maintain a low reaction temperature. Adding the bromine dropwise at a low temperature can help to minimize the concentration of the electrophilic species in the reaction mixture at any given time, thus favoring the desired cyclization over aromatic substitution.[2]
Issue 2: Formation of Regioisomers with Meta-Substituted Anilines
Question: I am using a meta-substituted aniline as my starting material and obtaining a mixture of 5- and 7-substituted 2-aminobenzothiazoles. How can I improve the regioselectivity of this reaction?
Answer: The use of meta-substituted anilines can indeed lead to the formation of a mixture of regioisomers, which are often difficult to separate.[2] The regioselectivity is influenced by both the electronic and steric nature of the substituent on the aniline ring.
Troubleshooting:
-
Steric Hindrance: Bulky substituents at the meta-position of the aniline may favor the formation of the less sterically hindered isomer.[2] Consider if a modification of your starting material to include a bulkier group is feasible.
-
Chromatographic Separation: In many cases, the separation of these regioisomers is unavoidable. Optimization of column chromatography conditions (e.g., solvent system, gradient) will be necessary to isolate the desired isomer.
-
Alternative Synthetic Routes: Explore alternative synthetic strategies that offer greater regiocontrol. For example, starting from a pre-functionalized thiophene or using a directed ortho-metalation approach on a suitable precursor could provide a more direct route to the desired isomer.
Issue 3: Aromatic Bromination of Starting Material or Product
Question: My final product is contaminated with brominated impurities. How can I prevent the bromination of the aromatic rings during the synthesis?
Answer: Aromatic bromination is a common side reaction when using bromine as the oxidizing agent for the cyclization step.[2][3] Both the starting aniline and the 2-aminobenzothiazole product have activated aromatic rings that are susceptible to electrophilic bromination.
Troubleshooting:
-
Stoichiometric Control of Bromine: Use a precise stoichiometric amount of bromine. Excess bromine will significantly increase the likelihood of aromatic bromination.
-
Slow Addition at Low Temperature: Add the bromine solution dropwise to the reaction mixture while maintaining a low temperature (e.g., using an ice bath). This helps to keep the concentration of free bromine low and favors the desired oxidative cyclization over electrophilic aromatic substitution.[2]
-
Alternative Oxidizing Agents: Consider using alternative, milder oxidizing agents in place of bromine. Options could include sulfonyl chlorides or other reagents known to effect the cyclization of arylthioureas.
Issue 4: Low Yields Due to Oxidation of 2-Aminothiophenol
Question: I am attempting a synthesis of a 2-substituted benzothiazole starting from 2-aminothiophenol, but my yields are consistently low. What could be the cause?
Answer: 2-Aminothiophenol is highly susceptible to oxidation. The thiol group can easily oxidize to form a disulfide dimer, which is a common impurity and a primary reason for low yields in these reactions.[4]
Troubleshooting:
-
Use of Freshly Purified 2-Aminothiophenol: Ensure that the 2-aminothiophenol used is fresh and of high purity. If necessary, purify it before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This will minimize the exposure of the 2-aminothiophenol to atmospheric oxygen and reduce the rate of disulfide formation.[4]
-
Controlled Reaction Conditions: Optimize the reaction temperature. While heating can increase the reaction rate, it can also accelerate the oxidation of the starting material. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
Quantitative Data Summary
Table 1: Comparison of Yields for Different Synthetic Methods of 2-Aminobenzothiazoles
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Reference |
| Hugerschoff Reaction | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% (for 2-amino-6-methylbenzothiazole) | [5] |
| Aniline & KSCN | Aniline | Potassium thiocyanate, Bromine, Acetic acid | Not specified | Ice-cold to room temp | 74% (for 6-nitro-2-aminobenzothiazole) | [5] |
| From 2-Aminothiophenol | 2-Aminothiophenol | Cyanogen bromide | Not specified | Not specified | High yields reported | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole via the Hugerschoff Reaction (Two-Step)
This protocol first describes the synthesis of the arylthiourea intermediate, followed by its oxidative cyclization.
Step 1: Preparation of 1-(4-chlorophenyl)thiourea [2]
-
Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture.
-
Filter the solid that separates out, wash it with water, and dry.
-
The crude product can be recrystallized from ethanol.
Step 2: Cyclization to 2-Amino-6-chlorobenzothiazole [2]
-
Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the mixture to below 5 °C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over a period of 2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for an additional 4 hours at the same temperature.
-
Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).
-
Remove the chloroform by filtration. The resulting solid is the hydrobromide salt of the product.
-
To obtain the free base, the hydrobromide salt can be dissolved in a suitable solvent and neutralized with a base such as ammonium hydroxide.
Protocol 2: One-Pot Synthesis of Substituted 2-Aminobenzothiazoles from Anilines[6]
-
Dissolve equimolar quantities of the substituted aniline (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) in ethanol containing 2 mL of concentrated hydrochloric acid.
-
To this solution, add bromine in glacial acetic acid (2.7 mL, 0.05 mol).
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture in an ice-water bath.
-
The precipitate obtained is filtered, washed with cold water, and dried.
-
The crude product can be recrystallized from rectified spirit.
Visualizations
Caption: Synthetic pathways to 2-aminobenzothiazoles and common side reactions.
Caption: Troubleshooting workflow for 2-aminobenzothiazole synthesis.
References
Technical Support Center: Purification of 2-Aminobenzothiazole Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-aminobenzothiazole derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 2-aminobenzothiazole derivatives in a question-and-answer format.
Question 1: Why is my 2-aminobenzothiazole derivative showing poor separation on the column, with fractions containing multiple compounds?
Answer:
Poor separation can be attributed to several factors:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your target compound from impurities. It is crucial to select a solvent system that provides a good separation of spots on a TLC plate, ideally with the product having an Rf value between 0.2 and 0.3.[1]
-
Column Overloading: Applying too much crude product to the column can lead to broad bands and overlapping of compounds. Ensure you are using an appropriate amount of silica gel relative to your sample size (typically a 30:1 to 100:1 ratio of silica to sample by weight).
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed create channels for the solvent and sample to pass through without proper interaction with the stationary phase, leading to poor separation.[1]
-
Presence of Regioisomers: If your synthesis involves the substitution of anilines, you may have a mixture of regioisomers (e.g., 5- and 7-substituted 2-aminobenzothiazoles). These isomers can have very similar polarities, making them difficult to separate. A very slow, shallow gradient or even isocratic elution with a finely tuned solvent system may be required.
-
Compound Degradation: Some 2-aminobenzothiazole derivatives may be unstable on silica gel, which is slightly acidic. This can lead to the appearance of new spots on TLC during chromatography.
Question 2: My purified 2-aminobenzothiazole derivative is colored (e.g., yellow or brown), even after column chromatography. What could be the cause and how can I fix it?
Answer:
Discoloration often points to the presence of persistent, highly colored impurities or product degradation.
-
Oxidized Impurities: Starting materials or intermediates, such as 2-aminothiophenol, are prone to oxidation, which can result in colored byproducts. These can be challenging to remove completely by chromatography alone.
-
Degradation on Silica: Prolonged exposure to the acidic surface of silica gel can sometimes cause degradation of sensitive 2-aminobenzothiazole derivatives, leading to discoloration.
Solutions:
-
Activated Charcoal Treatment: Before chromatography, you can try treating a solution of your crude product with a small amount of activated charcoal to adsorb colored impurities. The charcoal is then removed by filtration.
-
Alternative Stationary Phases: If you suspect your compound is degrading on silica, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
-
Recrystallization: In many cases, a final recrystallization step after column chromatography is highly effective at removing residual colored impurities and yielding a pure, crystalline product.
Question 3: I am experiencing a very low yield of my 2-aminobenzothiazole derivative after column chromatography. What are the likely reasons?
Answer:
Low recovery can be a frustrating issue with several potential causes:
-
Product Irreversibly Adsorbed to Silica: Highly polar 2-aminobenzothiazole derivatives can bind very strongly to the silica gel and may not elute even with a highly polar solvent system.
-
Product Degradation: As mentioned, if your compound is unstable on silica gel, you will lose material to degradation during the purification process.
-
Material Loss During Workup: Significant product loss can occur during the post-chromatography steps, such as solvent removal from a large number of fractions.
-
Co-elution with a Non-UV Active Impurity: If you are monitoring your fractions by TLC with a UV lamp, you might mistake a fraction as pure when it contains a significant amount of a non-UV active impurity, leading to a lower than expected mass after solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 2-aminobenzothiazole derivatives?
A1: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective starting point for many 2-aminobenzothiazole derivatives.[1] Chloroform has also been used as an eluent. The optimal ratio of these solvents should be determined by preliminary TLC analysis.
Q2: How do I choose the right solvent system using TLC?
A2: The ideal solvent system for column chromatography is one that, when used for TLC, moves the desired compound to a Retention Factor (Rf) of approximately 0.2-0.3.[1] This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.
Q3: Can I use a gradient elution for purifying my 2-aminobenzothiazole derivative?
A3: Yes, a gradient elution is often the most effective method. You would start with a less polar solvent mixture to elute non-polar impurities, and then gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your product and then any more polar impurities.[1]
Q4: My 2-aminobenzothiazole derivative is a basic compound. Do I need to add a modifier to the eluent?
A4: Basic compounds, like those containing an amino group, can sometimes exhibit "tailing" on silica gel, which appears as a streak rather than a round spot on a TLC plate. This can lead to poor separation in column chromatography. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can help to mitigate this effect and improve peak shape.
Data Presentation
Table 1: Common Mobile Phases for Column Chromatography of 2-Aminobenzothiazole Derivatives
| Eluent System | Typical Use Case |
| Ethyl Acetate / n-Hexane | A standard gradient system for a wide range of 2-aminobenzothiazole derivatives. A 2:3 ratio of ethyl acetate to n-hexane has been successfully used.[2] |
| Chloroform | Can be used as a single eluent for certain derivatives. |
| Dichloromethane / Methanol | A more polar system for derivatives that do not elute with hexane/ethyl acetate. |
| Petroleum Ether / Ethyl Acetate | An alternative to n-hexane/ethyl acetate, often used in a gradient. |
Table 2: Recommended Starting TLC and Column Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| TLC Solvent System | Start with 20-30% Ethyl Acetate in Hexane |
| Target Product Rf on TLC | 0.2 - 0.3[1] |
| Column Loading | Dissolve crude product in a minimal amount of dichloromethane or the starting eluent. |
| Elution Profile | Start with a low polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexane) and gradually increase the polarity. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Mobile Phase: Based on preliminary TLC analysis, prepare a sufficient quantity of the starting eluent (low polarity) and the final eluent (higher polarity). For example, start with 10% ethyl acetate in hexane and have 50% ethyl acetate in hexane as your more polar solvent.
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the starting eluent.
-
Carefully pour the slurry into the column, ensuring even packing without any air bubbles.[1]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 2-aminobenzothiazole derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is volatile and dissolves many organic compounds).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the level is again at the top of the silica.
-
Gently add a small layer of sand on top of the silica to prevent disturbance of the sample layer during eluent addition.
-
-
Elution:
-
Carefully add the starting eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent by mixing in the more polar solvent mixture.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.[1]
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-aminobenzothiazole derivative.[1]
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of 2-aminobenzothiazole derivatives.
References
Technical Support Center: Stability of 2-Aminobenzothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My 2-aminobenzothiazole compound shows low and variable activity in cell-based assays. Could instability be the cause?
A1: Yes, inconsistent results in biological assays are often a primary indicator of compound instability. Degradation of the compound over the course of the experiment can lead to a reduced effective concentration, resulting in underestimated potency and poor reproducibility. This instability can be broadly categorized as metabolic or chemical.
Q2: What are the primary pathways of degradation for 2-aminobenzothiazole compounds?
A2: The two main degradation pathways are metabolic and photodegradation.
-
Metabolic Degradation: 2-aminobenzothiazole derivatives are susceptible to metabolism by hepatic enzymes, particularly Cytochrome P450 (CYP) enzymes. The primary metabolic reaction is often oxidation, leading to the formation of hydroxylated metabolites on the benzothiazole ring system.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation. The specific degradation products can vary but may include products of oxidation, ring cleavage, or dimerization.
Q3: My compound precipitates out of solution during my aqueous-based assay. How can I address this?
A3: Poor aqueous solubility is a common issue with the 2-aminobenzothiazole scaffold, which can be mistaken for instability.[1] Here are some strategies to improve solubility:
-
pH Adjustment: The 2-amino group is basic and can be protonated in acidic conditions, which may increase aqueous solubility. However, be aware that extreme pH values can lead to hydrolytic degradation.[2]
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol. This stock can then be diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological assay.[2]
-
Formulation with Excipients: The use of solubilizing agents such as cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.[1]
Q4: I've noticed a color change in my solid compound or stock solution upon storage. What does this indicate and is it still usable?
A4: A color change, such as yellowing or browning, often suggests degradation, likely due to oxidation.[2] It is highly recommended to re-characterize the compound using analytical techniques like HPLC to assess its purity. If significant degradation has occurred, using a fresh sample is advisable to ensure the reliability and reproducibility of your experimental results.
Q5: How can I proactively design more stable 2-aminobenzothiazole derivatives?
A5: Several strategies can be employed during the design phase to enhance stability:
-
Structural Modification: Introducing electron-withdrawing groups at the 6-position of the benzothiazole ring (e.g., -Cl, -F, -NO2) can sometimes improve metabolic stability.[3]
-
Blocking Metabolic Hotspots: If the site of metabolic oxidation is known, modifications at that position can block the degradation pathway.
-
Prodrug Strategy: Converting the parent compound into a more stable and soluble prodrug can be an effective approach. For example, creating amino acid conjugates at the 2-amino position can improve aqueous solubility and protect the molecule from premature metabolism.[4][5]
Troubleshooting Guides
Issue 1: Rapid Compound Depletion in Metabolic Stability Assays
If your 2-aminobenzothiazole compound shows a short half-life in a microsomal stability assay, consider the following:
| Possible Cause | Troubleshooting Step | Rationale |
| High CYP450 Metabolism | Perform a CYP phenotyping study to identify the specific CYP isozymes responsible for metabolism. | Knowing the specific metabolizing enzymes can guide structural modifications to block the metabolic site. |
| Co-incubate with known broad-spectrum or isozyme-specific CYP inhibitors. | If the half-life increases in the presence of inhibitors, it confirms CYP-mediated metabolism. | |
| Non-CYP Mediated Metabolism | If CYP inhibition does not improve stability, consider assays with other enzyme systems (e.g., S9 fractions, hepatocytes) to investigate Phase II metabolism. | Although less common for this scaffold, conjugation reactions can also contribute to clearance. |
| Compound Instability in Buffer | Run a control incubation without microsomes or NADPH to assess chemical stability in the assay buffer. | This will differentiate between metabolic and chemical degradation. |
Issue 2: Compound Degradation upon Exposure to Light
If you suspect photodegradation is affecting your results, follow these steps:
| Possible Cause | Troubleshooting Step | Rationale |
| UV/Visible Light Exposure | Conduct all experiments under amber or red light conditions. | Minimizes exposure to wavelengths that can induce photodegradation. |
| Store stock solutions and solid compounds in amber vials or wrapped in aluminum foil. | Protects the compound from ambient light during storage. | |
| Photoreactive Functional Groups | If photodegradation is confirmed, consider structural modifications to reduce light sensitivity. | Certain functional groups can act as chromophores and increase photosensitivity. |
| Inadequate Packaging | For formulated products, use light-resistant packaging materials. | Amber glass or opaque containers can prevent photodegradation during storage and handling.[6] |
Quantitative Data on Metabolic Stability
Improving metabolic stability is a key objective in the development of 2-aminobenzothiazole derivatives. The following table summarizes representative data on the in vitro half-life of various analogs, highlighting the impact of structural modifications.
| Compound ID | Substitution Pattern | In Vitro Half-life (t½, min) in Human Liver Microsomes | Reference |
| Analog 1 | Unsubstituted 2-aminobenzothiazole | ~15 | Hypothetical Baseline |
| Analog 2 | 6-Fluoro substitution | ~30 | [3] |
| Analog 3 | 6-Chloro substitution | ~45 | [3] |
| Analog 4 | 2-Amino group acylation | ~60 | [7] |
| Analog 5 | Amino acid prodrug at 2-amino position | >120 (in buffer, reverts to parent drug in cells) | [4][5] |
Note: The values in this table are illustrative and compiled from multiple sources to demonstrate trends. Actual values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a 2-aminobenzothiazole compound using liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsome solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Time Points and Reaction Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Forced Degradation Study (Oxidation)
Objective: To assess the oxidative stability of a 2-aminobenzothiazole compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the test compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
-
Stress Condition:
-
To the compound solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot of the solution.
-
Analyze the sample by a stability-indicating HPLC or LC-MS method to determine the percentage of the remaining parent compound and to identify any degradation products.
-
-
Control:
-
Run a parallel experiment without the addition of H₂O₂ to serve as a control.
-
Visualizations
Caption: Workflow for a microsomal stability assay.
Caption: Common degradation pathways for 2-aminobenzothiazoles.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. iajesm.in [iajesm.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 2-Aminobenzothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC analysis of 2-aminobenzothiazole derivatives.
Frequently Asked Questions (FAQs)
Issue 1: Why are my peaks tailing?
Answer:
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC analysis of 2-aminobenzothiazole derivatives.[1][2][3] This phenomenon can compromise the accuracy and reproducibility of your quantification.[1] The primary causes are often related to secondary interactions between the basic analytes and the stationary phase or issues within the HPLC system itself.[2][4]
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Silica-based C18 columns can have residual, acidic silanol groups on the surface.[3] Basic compounds like 2-aminobenzothiazole derivatives can interact with these sites, leading to peak tailing.[1][4]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) can reduce the interaction between basic analytes and residual silanols.[4] Ensure the pH is at least 2 units away from the analyte's pKa.[5]
-
Use End-Capped Columns: Employ columns where the residual silanols are "end-capped," effectively blocking these secondary interaction sites.[1][4]
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the residual silanols.[2]
-
-
-
Column Overload: Injecting too much sample can lead to mass overload of the column, resulting in peak tailing.[4][6]
-
Solution: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[4]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or the column and the detector, can cause peak broadening and tailing.[1][3]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to distorted peaks.[7]
-
Solution:
-
Backflush the column with a strong solvent.[7]
-
If the problem persists, the column may need to be replaced.
-
-
Issue 2: Why are my retention times shifting?
Answer:
Shifts in retention time, where a peak elutes earlier or later than expected, can be gradual (drift) or sudden (jump).[8] This variability can affect the reliability of peak identification and quantification.
Potential Causes and Solutions:
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant changes in retention time.[9] An error of 1% in the organic solvent concentration can alter retention times by 5-15%.[9]
-
Column Temperature Fluctuations: The temperature of the HPLC column can affect retention times, with a 1°C change potentially altering retention by 1-2%.[9]
-
Solution: Use a column oven to maintain a stable and consistent temperature.[9]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift, especially when using mobile phase additives like ion-pair reagents.[10]
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your analytical run.[10]
-
-
Changes in pH: For ionizable compounds like 2-aminobenzothiazole derivatives, a small change in the mobile phase pH can significantly impact retention time.[9]
-
Solution: Use a buffer to control the mobile phase pH and ensure it is accurately prepared for each run.
-
-
Flow Rate Variations: Inconsistent flow rates from the pump can lead to proportional changes in the retention times of all peaks.[11]
Issue 3: Why am I seeing split or shoulder peaks?
Answer:
Split or shoulder peaks can indicate a problem with the column, the sample injection, or the mobile phase compatibility.
Potential Causes and Solutions:
-
Column Inlet Blockage or Void: A partially blocked inlet frit or a void at the top of the column can cause the sample band to be distributed unevenly, leading to split peaks.[7]
-
Solution:
-
Reverse and flush the column. If this doesn't resolve the issue, the column may need to be replaced.
-
Using a guard column can help protect the analytical column from contamination.
-
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[6]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Co-eluting Peaks: What appears to be a split peak might actually be two different compounds eluting very close to each other.
-
Solution: Optimize the chromatographic method to improve resolution, for instance, by adjusting the mobile phase composition or the gradient.
-
Data Presentation
Table 1: Summary of Quantitative Data for HPLC Methods for 2-Aminobenzothiazole and its Derivatives
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | µg/mL to mg/mL range[14] | 0.5 - 500 µg/L (in solution)[15] |
| Limit of Detection (LOD) | Typically in the µg/mL range[14] | 0.07 ng/mL (in human urine)[15] |
| Precision (%RSD) | < 2% (instrumental), < 15% (inter-day) is often targeted[14] | Intra-day < 9%; Inter-day < 13% has been reported[14] |
| Specificity/Selectivity | Moderate, depends on chromatographic resolution[14] | High, based on mass-to-charge ratio[14] |
Experimental Protocols
General HPLC-UV Method for the Analysis of 2-Aminobenzothiazole Derivatives
This protocol is a general guideline and may require optimization for specific derivatives.
1. Instrumentation:
2. Materials:
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent[16][17]
-
Mobile Phase A: 0.1% v/v Orthophosphoric acid in water[17]
-
Sample Solvent: Mobile phase or a compatible solvent[14]
-
2-Aminobenzothiazole derivative reference standard[16]
3. Procedure:
-
Mobile Phase Preparation:
-
Standard Preparation:
-
Sample Preparation:
-
HPLC Conditions:
-
Analysis:
-
Data Processing:
-
Determine the concentration of the 2-aminobenzothiazole derivative in the sample by interpolation from the calibration curve.[14]
-
Mandatory Visualization
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. silicycle.com [silicycle.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. wjpsonline.com [wjpsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scale-Up Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its analogues?
A1: The most prevalent method for synthesizing the 2-aminobenzothiazole scaffold is the reaction of a corresponding aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.[1] This approach is a classical method for forming the benzothiazole ring.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety considerations for the scale-up synthesis include:
-
Exothermic Reaction: The reaction can be highly exothermic, particularly during the addition of bromine. This can lead to a thermal runaway if not properly managed.
-
Hazardous Reagents: Bromine is a corrosive and toxic reagent that requires careful handling in a well-ventilated area. Acetic acid is also corrosive.
-
Gas Evolution: The reaction may evolve hazardous gases. Proper off-gas scrubbing and ventilation are essential.
Q3: What are the common impurities encountered in the synthesis of 2-aminobenzothiazoles?
A3: Common impurities can include unreacted starting materials, over-brominated side products, and other isomers. The formation of these impurities is often influenced by reaction temperature, stoichiometry of reagents, and addition rates.
Q4: Is chromatography a viable purification method on a larger scale?
A4: While column chromatography is effective for purification at the lab scale, it is often not practical or economically viable for large-scale production. Recrystallization is the preferred method for purifying the final product at an industrial scale.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred efficiently. - Check the quality and stoichiometry of reagents. - Optimize reaction time and temperature. |
| Side reactions. | - Control the reaction temperature carefully, especially during bromine addition. - Optimize the rate of addition of bromine. - Ensure proper stoichiometry to avoid excess reagents that could lead to side products. | |
| Product Purity Issues | Inefficient purification. | - If using recrystallization, screen for an optimal solvent or solvent system that provides good recovery and effectively removes impurities. - Consider a hot filtration step to remove insoluble impurities. - Perform multiple recrystallization steps if necessary. |
| Formation of isomers or over-brominated species. | - Precise temperature control is crucial to minimize the formation of side products. - Slow and controlled addition of bromine can help prevent localized high concentrations that may lead to unwanted reactions. | |
| Exothermic Reaction Runaway | Rapid addition of reagents. | - Add bromine dropwise at a controlled rate. - Use an efficient cooling system for the reactor. - Monitor the internal reaction temperature continuously. |
| Inadequate heat dissipation. | - Ensure the reactor is appropriately sized for the reaction volume to allow for efficient heat transfer. - Good agitation is essential to prevent localized hot spots. | |
| Difficulty with Product Isolation | Product is too soluble in the reaction mixture. | - After the reaction is complete, consider adding an anti-solvent to precipitate the product. - Adjusting the pH of the reaction mixture can also facilitate precipitation. |
| Product precipitates as an oil. | - Try to cool the mixture more slowly to encourage crystal formation. - Seeding the mixture with a small amount of crystalline product can help induce crystallization. |
Experimental Protocols
Synthesis of this compound (General Procedure)
Disclaimer: This is a generalized protocol based on the synthesis of similar 2-aminobenzothiazole derivatives. Optimization for the specific synthesis of this compound is recommended.
1. Reaction Setup:
-
A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with a gas outlet connected to a scrubber is charged with 4-amino-3-cyanobenzonitrile (1 equivalent) and potassium thiocyanate (2-4 equivalents) in glacial acetic acid.
2. Reagent Addition:
-
The mixture is stirred and cooled to 10-15°C in an ice bath.
-
A solution of bromine (1-2 equivalents) in glacial acetic acid is added dropwise via the dropping funnel, maintaining the internal temperature below 20°C.
3. Reaction:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC.
4. Work-up and Isolation:
-
The reaction mixture is poured into a large volume of ice water with stirring.
-
The pH is adjusted to 7-8 with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the crude product.
-
The solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.
5. Purification:
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
Quantitative Data Summary (Illustrative)
| Parameter | Condition A (Lab Scale) | Condition B (Scale-Up) |
| Starting Material | 4-amino-3-cyanobenzonitrile | 4-amino-3-cyanobenzonitrile |
| Potassium Thiocyanate | 3.0 eq | 2.5 eq |
| Bromine | 1.5 eq | 1.2 eq |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Temperature | 10-25°C | 15-20°C (controlled) |
| Reaction Time | 24 h | 18 h |
| Yield (Crude) | ~75% | ~70% |
| Purity (after Recrystallization) | >98% | >97% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Efficient Synthesis of 2-Aminobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of 2-aminobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing 2-aminobenzothiazoles?
A1: The most prevalent and effective catalytic systems for 2-aminobenzothiazole synthesis include copper-based catalysts (e.g., CuI, CuO, Cu(OAc)₂), palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), and metal-free systems utilizing iodine.[1][2] Nickel and ruthenium-based catalysts have also been employed successfully.[2]
Q2: How do I select the appropriate catalyst for my specific reaction?
A2: Catalyst selection depends on the starting materials. For reactions involving 2-haloanilines, copper catalysts are cost-effective and efficient, particularly for 2-bromo and 2-iodoanilines.[1] Palladium catalysts are highly effective for less reactive 2-chloroanilines.[1][2] For syntheses starting from anilines and thiourea or isothiocyanates, a broader range of catalysts, including transition metals and iodine, can be used.[1][2]
Q3: What are the advantages of using a metal-free catalyst like iodine?
A3: Iodine has emerged as an environmentally friendly and cost-effective catalyst for 2-aminobenzothiazole synthesis.[1] It is particularly effective for the reaction of isothiocyanatobenzenes with amines, proceeding via an in-situ formation of benzothiourea and subsequent intramolecular oxidative cyclization.[2] This approach avoids the use of transition metals and harsh oxidants.
Q4: Can microwave irradiation improve my synthesis?
A4: Yes, microwave-assisted synthesis can significantly reduce reaction times and improve yields for 2-aminobenzothiazole synthesis.[1] It is a valuable technique for accelerating reactions that are sluggish at conventional heating.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Suboptimal catalyst selection.- Inappropriate reaction temperature or time.- Poor quality of reagents or solvent. | - Screen different catalysts (e.g., CuI, Pd(PPh₃)₄, Iodine) based on your substrates.[1]- Gradually increase the temperature if the reaction is slow, or decrease it if side products are forming.[1] Consider microwave heating to reduce reaction time.[1]- Ensure all reagents and solvents are pure and dry. |
| Byproduct Formation | - Disulfide Formation: Oxidation of 2-aminothiophenol starting material.- Regioisomer Formation: Use of 3-substituted anilines.- Incomplete Cyclization: The intermediate (e.g., thiourea derivative) fails to cyclize completely. | - To minimize disulfide formation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]- The formation of regioisomers is influenced by steric hindrance. A different synthetic strategy or a catalyst known for specific regioselectivity may be required.[1]- Stronger catalysts or higher temperatures may be necessary to drive the cyclization to completion.[1] |
| Catalyst Deactivation | - Presence of impurities in the reaction mixture.- High reaction temperatures leading to catalyst degradation. | - Purify starting materials and solvents before use.- Optimize the reaction temperature to maintain catalyst activity. |
Catalyst Performance Data
Table 1: Comparison of Catalytic Systems for 2-Aminobenzothiazole Synthesis
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| CuI (10 mol%) | 2-Iodoaniline, Isothiocyanate | Water, 90-100 °C | High | [1] |
| CuO | 2-Bromoanilines, Dithiocarbamates | - | Up to 93% | [2] |
| Cu(OAc)₂ | 2-Iodoanilines, Sodium Dithiocarbamates | Cs₂CO₃, DMF, 120 °C | Up to 97% | [2] |
| Pd(PPh₃)₄ | 2-Chloroanilines, Dithiocarbamates | - | Effective for less reactive substrates | [2] |
| Pd(OAc)₂ | N-Aryl-N',N'-dialkylthioureas | - | Good yields | [2] |
| Ni(II) salts | N-Arylthioureas | Mild conditions | Up to 95% | [2] |
| RuCl₃ | N-Arylthioureas | - | Up to 91% | [2] |
| Iodine (10 mol%) | Isothiocyanatobenzene, Amine | Chlorobenzene, 120 °C, O₂ atmosphere | Moderate to Excellent | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis in Water
This protocol describes an environmentally friendly and efficient synthesis of 2-aminobenzothiazoles from 2-iodoaniline and an isothiocyanate using a copper(I) catalyst in water.[1]
Materials:
-
2-Iodoaniline
-
Isothiocyanate
-
Copper(I) iodide (CuI)
-
Water
Procedure:
-
In a sealed tube, combine 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%).
-
Add water (5 mL) to the mixture.
-
Stir the reaction mixture and heat it to 90-100 °C for the specified time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the solid with water and dry it under a vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Synthesis from 2-Chloroanilines
This protocol is suitable for the synthesis of 2-aminobenzothiazoles from less reactive 2-chloroanilines.
Materials:
-
2-Chloroaniline
-
Dithiocarbamate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add 2-chloroaniline, dithiocarbamate, and the palladium catalyst.
-
Add the appropriate solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Protocol 3: Metal-Free Iodine-Catalyzed Synthesis
This protocol offers a sustainable, metal-free approach to 2-aminobenzothiazoles.[1]
Materials:
-
Isothiocyanatobenzene
-
Amine
-
Iodine (I₂)
-
Chlorobenzene
Procedure:
-
In a sealed tube, prepare a mixture of the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂) (0.05 mmol, 10 mol%).
-
Add chlorobenzene (2 mL) to the mixture.
-
Stir the reaction at 120 °C under an oxygen atmosphere for the required time (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 2-aminobenzothiazole derivative.
Visualized Workflows
Caption: Catalyst selection guide for 2-aminobenzothiazole synthesis.
References
Technical Support Center: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile, with a specific focus on the impact of solvent selection.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and classical method for synthesizing 2-aminobenzothiazoles?
A1: The most widely employed method is the Hugerschoff reaction, which involves the cyclization of a substituted N-arylthiourea. A common variant of this is the treatment of a corresponding substituted aniline with a thiocyanate salt (like KSCN) in the presence of bromine and an appropriate solvent, typically glacial acetic acid.[1][2][3] This method, however, can be sensitive to the substitution pattern on the aniline ring.[3]
Q2: How does the choice of solvent critically impact the reaction yield and purity?
A2: The solvent plays a multifaceted role in the synthesis. Its primary functions are to dissolve the reactants and facilitate their interaction. Solvent polarity can influence the reaction rate and the stability of intermediates. For instance, polar protic solvents can solvate ions and participate in hydrogen bonding, while aprotic solvents may be preferred for reactions involving strong bases. An improper solvent can lead to poor solubility of reagents, slow reaction rates, or an increase in side-product formation.
Q3: Are there "green" or more environmentally friendly solvent options for this synthesis?
A3: Yes, significant research has focused on developing greener synthetic routes. Options include:
-
Ionic Liquids (ILs): These have been shown to enhance reactivity, reaction rates, and yields while being non-volatile and recyclable.[4][5]
-
Water or Aqueous Mixtures: Using water as a solvent, often with a co-solvent like ethanol or isopropanol, is a key green chemistry approach, particularly in catalyst-free, microwave-assisted methods.[6][7]
-
Solvent-Free (Neat) Conditions: Many modern protocols, especially those utilizing microwave irradiation or specific solid-supported catalysts, can be performed without any solvent, which significantly reduces environmental impact and simplifies product isolation.[8][9]
Q4: What is the specific role of glacial acetic acid in the classical KSCN/Bromine synthesis?
A4: In the classical synthesis of 2-aminobenzothiazoles, glacial acetic acid serves multiple purposes. It acts as a solvent that can dissolve the aniline precursor and potassium thiocyanate.[2] It also provides a mildly acidic medium that facilitates the reaction and is the medium for the controlled addition of bromine to form the reactive thiocyanogen intermediate, which then attacks the aniline ring.[1][2]
Q5: When should I consider using a high-boiling point aprotic solvent like DMF or DMSO?
A5: High-boiling point aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used under specific circumstances. They are ideal for reactions that require high temperatures to proceed at a reasonable rate.[6][10] For example, certain copper-catalyzed syntheses of 2-aminobenzothiazoles from 2-iodoanilines perform optimally in DMF at elevated temperatures.[10] DMSO can also play a unique triple role as a carbon source, solvent, and oxidant in some specific benzothiazole syntheses.[11]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Solubility of Starting Materials | The aniline precursor (4-amino-2-cyanobenzonitrile) may have limited solubility. Consult the solvent comparison table below. Consider switching to a solvent with better solvating power for your specific reagents, such as DMF or an ionic liquid. |
| Incorrect Reaction Temperature | The reaction may be too slow at lower temperatures or reagents might decompose at higher temperatures. Ensure the reaction is run at the optimal temperature for the chosen solvent. For acetic acid, the reaction is often started at a lower temperature (10°C) during bromine addition and then allowed to proceed at room temperature.[2] |
| Side Reactions Predominating | In the classical synthesis, if the para-position of the aniline is unsubstituted, thiocyanation at that position can be a major competing reaction.[3] While the 5-carbonitrile target starts with a 4-amino precursor, ensuring regioselectivity is key. Using a well-established protocol with controlled addition of bromine is crucial. |
| Catalyst Inactivity (if applicable) | For catalyzed reactions (e.g., using copper or palladium), ensure the catalyst is not poisoned and is used under the correct conditions (e.g., inert atmosphere if required). Some modern methods use robust, recyclable catalysts that are less prone to deactivation.[12] |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Recommended Solution |
| Formation of Polymeric Tar | This often occurs at excessively high temperatures or concentrations. Try running the reaction at a lower temperature for a longer duration or in a more dilute solution. |
| Presence of Oxidized or Hydrolyzed Byproducts | Ensure high-purity, dry solvents are used. If the reaction is sensitive to air or moisture, consider running it under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incomplete Reaction | If starting material is still present, the reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a slight increase in temperature might be necessary. |
Problem 3: Difficulty with Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Product is Soluble in the Reaction Solvent | After quenching the reaction (e.g., with aqueous ammonia or sodium bicarbonate), the product may not precipitate fully.[1] Try adding an "anti-solvent" (a solvent in which your product is insoluble, but is miscible with the reaction solvent) to induce precipitation, or remove the solvent under reduced pressure. |
| Co-precipitation of Impurities | The crude product is often impure. Recrystallization is a highly effective purification method. Select a solvent or solvent pair in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Ethanol is often a good starting point for recrystallization.[13] |
| Product is an Oil or Gummy Solid | This can happen if the product is impure or has a low melting point. Purify the crude material using column chromatography. Select an appropriate solvent system (e.g., hexanes/ethyl acetate) by first running TLC plates to find a mobile phase that gives good separation. |
Section 3: Experimental Protocols and Data
Protocol 1: Classical Synthesis in Acetic Acid
This protocol is adapted from established procedures for substituted 2-aminobenzothiazoles.[1][2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-2-cyanobenzonitrile and 4 equivalents of potassium thiocyanate (KSCN) in glacial acetic acid.
-
Stirring: Stir the mixture for 45 minutes at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction flask to 10°C in an ice bath.
-
Bromine Addition: Dissolve 2 equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 15 hours).
-
Work-up: Carefully pour the reaction mixture into an ice-water slurry and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure this compound.
Data Presentation: Comparison of Solvent Effects on Synthesis
The following table summarizes the effects of different solvents on the synthesis of 2-aminobenzothiazole derivatives, providing a guide for solvent selection.
| Solvent | Typical Yield (%) | Reaction Time | Temperature | Key Considerations |
| Glacial Acetic Acid | 50 - 75% | 12 - 24 hours | 10°C to RT | Standard, classical method; can require long reaction times.[1][2] |
| DMF | 70 - 95% | 2 - 8 hours | 100 - 120°C | Excellent for catalyst-driven reactions; high temperature required; can be difficult to remove.[6][10] |
| Ionic Liquids | 85 - 95% | 1 - 4 hours | 80 - 100°C | "Green" alternative; often enhances reaction rate and yield; may require specific workup procedures.[4][5] |
| Ethanol/Water | 60 - 85% | 1 - 3 hours | Reflux / MW | Good "green" option, especially for catalyzed or microwave-assisted reactions; product may precipitate upon cooling.[7] |
| DMSO | 75 - 90% | 1 - 5 hours | 110 - 130°C | Can act as both solvent and oxidant; high temperature required.[11][14] |
| Solvent-Free (Neat) | 80 - 95% | 5 - 30 min | MW Irradiation | Environmentally ideal; requires a microwave reactor; workup is often a simple trituration/recrystallization.[8][9] |
Section 4: Visual Guides
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Aminobenzo[d]thiazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The precise structural confirmation of newly synthesized derivatives, such as those of 2-Aminobenzo[d]thiazole-5-carbonitrile, is a critical step in the research and development pipeline. An unambiguous determination of molecular structure is essential for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
This guide provides an objective comparison of the primary analytical techniques used to confirm the structure of this compound derivatives. It includes supporting experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the most appropriate methods for their work.
Data Presentation: A Comparative Overview of Analytical Techniques
The structural elucidation of this compound derivatives relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms (proton & carbon skeleton), chemical environment of nuclei. | Provides detailed structural framework and isomer differentiation. | Requires relatively pure sample (>95%); larger quantities needed than for MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely sensitive (sub-picomole); definitive molecular formula validation (HRMS).[4] | Does not provide stereochemical information; fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -NH₂, -C≡N, C=N). | Fast, non-destructive, good for initial functional group identification.[5] | Provides limited information on the overall molecular skeleton; complex spectra in the fingerprint region. |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[3][6] | Unambiguous structure determination; provides solid-state conformation. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation. |
Expected Spectroscopic Data for this compound
The following table summarizes the expected key spectroscopic data for the parent compound, which serves as a benchmark for its derivatives.
| Technique | Parameter | Expected Value / Observation | Reference |
| Molecular Formula | C₈H₅N₃S | --- | [5][7] |
| Molecular Weight | g/mol | 175.21 | [5][7] |
| IR Spectroscopy | Nitrile (C≡N) stretch | ~2228 cm⁻¹ | [5] |
| Amino (N-H) stretch | 3332-3500 cm⁻¹ (typically two bands) | [5] | |
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (complex splitting pattern) | General chemical shift knowledge |
| Amino Protons (-NH₂) | δ 5.0-6.0 ppm (broad singlet, D₂O exchangeable) | General chemical shift knowledge | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ 115-120 ppm | [8] |
| Aromatic Carbons | δ 110-155 ppm | [8] | |
| HRMS (ESI+) | [M+H]⁺ | m/z calculated for C₈H₆N₃S⁺ | [4] |
Mandatory Visualizations
Experimental and Logical Workflows
The structural confirmation process follows a logical progression from synthesis to comprehensive analysis. The initial synthesis is followed by purification and a series of spectroscopic analyses to build a complete picture of the molecule's identity.
Caption: A typical workflow for the synthesis and structural confirmation of benzothiazole derivatives.
Caption: The relationship between analytical techniques and the structural information they provide.
Potential Signaling Pathway Involvement
2-Aminobenzothiazole derivatives are actively investigated as inhibitors of various protein kinases, including Phosphoinositide 3-kinase (PI3K), which is a key component in a signaling pathway crucial for cell growth and survival.[2][9]
Caption: Potential inhibition of the PI3K signaling pathway by 2-aminobenzothiazole derivatives.
Experimental Protocols
The following are generalized protocols for the key analytical techniques. Researchers should adapt these based on the specific properties of their compound and the available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often suitable for 2-aminobenzothiazole derivatives.[9]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[9] Standard acquisition parameters are typically used. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish specific connectivities.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals to determine proton ratios. Assign chemical shifts (in ppm) relative to a reference standard like tetramethylsilane (TMS).
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and molecular weight.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.[4]
-
Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition that matches the measured mass to within a low ppm error (< 5 ppm), thus confirming the molecular formula.[4]
-
Fourier-Transform Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[9] Alternatively, prepare a KBr pellet containing ~1% of the sample.
-
Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.[9]
-
Data Analysis: Identify characteristic absorption bands (in cm⁻¹) for key functional groups, such as the N-H stretches of the amine, the C≡N stretch of the nitrile, and vibrations associated with the aromatic rings.[5]
-
Single-Crystal X-ray Crystallography
-
Objective: To obtain the definitive three-dimensional molecular structure.
-
Methodology:
-
Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure with high precision.[6] The final structure is often deposited in a crystallographic database.[2][10]
-
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy 4-Aminobenzo[d]thiazole-2-carbonitrile [smolecule.com]
- 5. Buy 5-Aminobenzo[d]thiazole-2-carbonitrile | 1513212-02-6 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aminobenzo[d]thiazole-2-carbonitrile | C8H5N3S | CID 83385292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazole-6-carbonitrile | C8H5N3S | CID 4327139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Aminobenzo[d]thiazole Derivatives: A Focus on 5-Position Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzo[d]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various substituted 2-aminobenzo[d]thiazole derivatives, with a particular focus on the influence of substituents at the 5-position. While direct experimental data for 2-Aminobenzo[d]thiazole-5-carbonitrile is not extensively available in the public domain, this guide will compare its potential activity with structurally similar molecules based on established structure-activity relationships (SAR). We will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor progression.[1][2] The nature and position of substituents on the benzothiazole ring play a critical role in determining their cytotoxic efficacy and selectivity.
Table 1: Comparative in vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| OMS5 | 2-amino, N-substituted with 4-nitroaniline | A549 (Lung) | 22.13 | [3] |
| MCF-7 (Breast) | 24.31 | [3] | ||
| OMS14 | 2-amino, N-substituted with piperazine-4-nitroaniline | A549 (Lung) | 61.03 | [3] |
| MCF-7 (Breast) | 27.08 | [3] | ||
| Compound 13 | 2-amino, 6-nitro | HCT116 (Colon) | 6.43 | [2] |
| A549 (Lung) | 9.62 | [2] | ||
| A375 (Melanoma) | 8.07 | [2] | ||
| Compound 20 | 2-amino, linked to Thiazolidinedione | HepG2 (Liver) | 9.99 | [2] |
| HCT-116 (Colon) | 7.44 | [2] | ||
| MCF-7 (Breast) | 8.27 | [2] | ||
| Compound 4a | 2-amino, 6-nitro, N-substituted with thiazolidine-2,4-dione | HCT-116 (Colon) | 5.61 | [4] |
| HepG-2 (Liver) | 7.92 | [4] | ||
| MCF-7 (Breast) | 3.84 | [4] | ||
| Compound 9a | 2-(4-aminophenyl), 3'-methyl | MCF-7 (Breast) | Potent (nanomolar range) | [5] |
| MDA 468 (Breast) | Potent (nanomolar range) | [5] |
Structure-Activity Relationship Insights:
The data suggests that substitutions at both the 2-amino group and on the benzothiazole ring significantly influence anticancer activity. For instance, the introduction of a nitro group at the 6-position (Compound 13) enhances cytotoxicity.[2] Furthermore, hybridization with other heterocyclic moieties like thiazolidinedione (Compounds 20 and 4a) can lead to potent anticancer agents.[2][4] While specific data for a 5-carbonitrile substituent is lacking, the electron-withdrawing nature of the nitrile group might contribute to cytotoxic activity, a hypothesis that warrants experimental validation.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminobenzothiazole scaffold has proven to be a promising starting point for the discovery of new antibacterial and antifungal compounds.[6]
Table 2: Comparative in vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | N,N-disubstituted, 6-chloro | Staphylococcus aureus | 2.9 µM | [7] |
| Compound 5 | N,N-disubstituted, 5-chloro | Staphylococcus aureus | Comparable to Compound 1 | [7] |
| Compound A | 5-hydroxy | Gram-positive bacteria | Relatively good activity | [8] |
| Gram-negative bacteria | > 64 | [8] | ||
| Compound D | 5-benzylamino | Gram-positive bacteria | < 0.03 | [8] |
| E. coli, A. baumannii, P. aeruginosa, K. pneumoniae | 4-16 | [8] | ||
| Compound E | 5-(3-methoxypropyl)amino | Gram-positive bacteria | < 0.03 | [8] |
| E. coli, A. baumannii, P. aeruginosa, K. pneumoniae | 4-16 | [8] |
Structure-Activity Relationship Insights:
Substitutions at the 5-position of the benzothiazole ring have a profound impact on the antimicrobial spectrum and potency.[8] While a 5-hydroxyl group (Compound A) confers activity against Gram-positive bacteria, it is inactive against Gram-negative strains.[8] In contrast, introducing secondary amine substituents at the C5 position (Compounds D and E) leads to broad-spectrum activity against a range of ESKAPE pathogens.[8] Moving a chloro group from the 6- to the 5-position (Compound 5 vs. Compound 1) had minimal effect on activity against S. aureus.[6][7] Based on these findings, it is plausible that a 5-carbonitrile substituent could modulate the antimicrobial profile, and its evaluation against a panel of pathogens is highly encouraged.
Enzyme Inhibition
The biological effects of 2-aminobenzothiazole derivatives are often mediated by their ability to inhibit specific enzymes. Key targets include protein kinases involved in cancer and bacterial topoisomerases.
Table 3: Comparative Enzyme Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Substitution Pattern | Target Enzyme | IC50 | Reference |
| OMS14 | 2-amino, N-substituted with piperazine-4-nitroaniline | PIK3CD/PIK3R1 | 65% inhibition at 100 µM | [1] |
| Compound 12 | 2-amino, N-substituted | EGFR | 96 nM | [2] |
| Compound 40 | 2-amino, fused with 1,2,4-triazole | CDK2 | 4.29 µM | [2] |
| Compound 4a | 2-amino, 6-nitro, N-substituted with thiazolidine-2,4-dione | VEGFR-2 | 91 nM | [4] |
| Compound A | 5-hydroxy | E. coli DNA Gyrase | < 10 nM | [8] |
| Compound B | 5-fluoro | E. coli DNA Gyrase | 40 nM | [8] |
| Compound D | 5-benzylamino | E. coli DNA Gyrase | < 10 nM | [8] |
| Compound E | 5-(3-methoxypropyl)amino | E. coli DNA Gyrase | < 10 nM | [8] |
Structure-Activity Relationship Insights:
The 2-aminobenzothiazole scaffold serves as a versatile backbone for designing potent enzyme inhibitors. Substitutions on this core structure allow for fine-tuning of inhibitory activity and selectivity. For instance, in the DNA gyrase inhibitor series, replacing the 5-hydroxyl group with a fluorine atom resulted in a slight decrease in potency, while the introduction of secondary amines maintained high inhibitory activity.[8] The electron-withdrawing nature of a 5-carbonitrile group could potentially influence the binding affinity to various enzyme targets, making it an interesting candidate for future enzyme inhibition studies.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) and incubated for 48-72 hours.[9]
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.[9]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are grown in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
3. Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Aminobenzothiazoles: A Guide for Researchers
For Immediate Publication
A comprehensive guide offering a comparative analysis of various synthetic routes to 2-aminobenzothiazoles is now available for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key synthetic methodologies, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most suitable route for specific research and development needs.
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient synthesis of this heterocyclic motif is therefore of critical importance. This guide delves into a comparative analysis of four prominent synthetic strategies: the Hugershoff Reaction, the Jacobson-Hugershoff Synthesis, Metal-Catalyzed Cyclizations, and Microwave-Assisted Synthesis.
Comparative Performance of Synthetic Routes
The selection of a synthetic route to 2-aminobenzothiazoles is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes the quantitative data for the different methods, offering a clear comparison of their performance based on reported experimental findings.
| Synthetic Method | Starting Materials | Key Reagents & Catalysts | Reaction Time | Temperature | Reported Yield (%) | Key Advantages | Limitations |
| Hugershoff Reaction | Arylthioureas | Bromine or other oxidizing agents | Several hours | Room temperature to reflux | Generally high | Good yields for a variety of substrates. | Pre-synthesis of arylthiourea required; use of hazardous bromine. |
| Jacobson-Hugershoff Synthesis | Anilines, Thiocyanate salts | Bromine, Acetic acid or alternative halogenating agents | Variable (can be lengthy) | Low to room temperature | 75-97%[1] | One-pot procedure; readily available starting materials. | Use of corrosive and toxic bromine; potential for side reactions. |
| Metal-Catalyzed Cyclization | 2-Haloanilines, Thioureas or equivalents | Palladium or Copper catalysts, Bases | 30 minutes to several hours | 80°C to 130°C | 27-97%[2][3][4] | Milder reaction conditions; broader functional group tolerance. | Cost of metal catalysts; potential for metal contamination in the product. |
| Microwave-Assisted Synthesis | Anilines, KSCN or 2-bromophenyl isothiocyanate, Amines | Often catalyst-free or with CuI | 5-30 minutes[4] | Elevated (microwave irradiation) | 27-89%[4] | Rapid reaction times; often improved yields and cleaner reactions. | Requires specialized microwave equipment; scalability can be a concern. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Hugershoff Reaction: Synthesis of 2-Amino-6-chlorobenzothiazole
This two-step procedure involves the initial formation of a phenylthiourea followed by oxidative cyclization.
Step 1: Preparation of 1-(4-chlorophenyl)thiourea
-
Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture. The solid that separates is filtered, washed with water, dried, and can be recrystallized from ethanol.
Step 2: Cyclization to 2-Amino-6-chlorobenzothiazole
-
Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the mixture to below 5 °C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over a period of 2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for an additional 4 hours at the same temperature.
-
Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).
-
The product precipitates from the reaction mixture and is collected by filtration.
Jacobson-Hugershoff Synthesis: One-Pot Synthesis from Substituted Anilines
This method provides a more direct route to 2-aminobenzothiazoles from anilines.
-
To a solution of a substituted aniline (1.0 equiv) in a 9:1 mixture of DMSO and water, add ammonium thiocyanate (1.0 equiv).
-
Add benzyltrimethylammonium dichloroiodate (1.2 equiv) to the mixture.[1]
-
Heat the reaction mixture to 70 °C and stir until the reaction is complete (monitored by TLC).[1]
-
Upon completion, cool the reaction mixture and pour it into water.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography. This method has been reported to yield 75-97% of the desired 2-aminobenzothiazole.[1]
Metal-Catalyzed Cyclization: Palladium-Catalyzed Synthesis from 2-Chloroanilines
This protocol utilizes a palladium catalyst to achieve the cyclization.
-
To a reaction vessel, add the 2-chloroaniline derivative, thiocarbamoyl chloride, Pd(dba)2 (palladium catalyst), and t-BuOK (base).
-
The reaction is typically carried out in an appropriate solvent, such as dioxane or toluene.
-
The mixture is heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.
-
The crude product is then purified by column chromatography to yield the 2-aminobenzothiazole. Good to excellent yields have been reported for this method.
Microwave-Assisted Synthesis: Copper-Catalyzed Reaction
This method leverages microwave irradiation to accelerate the reaction.
-
In a microwave-safe vessel, combine 2-bromophenyl isothiocyanate (1.0 equiv), a primary or secondary amine (1.2 equiv), and CuI (5 mol%) in ethanol.[4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 130 °C for 30 minutes.[4]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired 2-aminobenzothiazole. Yields for this method are reported to be in the range of 27-89%.[4]
Visualizing the Synthetic Pathways
To further clarify the logical flow of each synthetic strategy, the following diagrams have been generated.
Caption: Workflow for the Hugershoff Reaction.
Caption: Workflow for the Jacobson-Hugershoff Synthesis.
Caption: Workflow for Metal-Catalyzed Cyclization.
References
Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives: A Comparative Guide
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its versatile nature allows for extensive chemical modifications, leading to the development of derivatives with potent and selective activities against various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Key Signaling Pathways
2-aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, primarily by targeting and inhibiting crucial protein kinases involved in cancer cell proliferation and survival, such as PI3K, AKT, mTOR, EGFR, and CDK2.[1][2] The strategic placement of various substituents on the benzothiazole core and the exocyclic amino group plays a pivotal role in modulating their potency and selectivity.
Comparative Anticancer Potency of 2-Aminobenzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of a 4-nitroaniline moiety with the 2-aminobenzothiazole core.[1][3] |
| MCF-7 (Breast Cancer) | 24.31 | Demonstrates potent activity, though not primarily through PI3Kγ inhibition.[1][3] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety.[1][3] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1.[1][3] | |
| Compound 7 | A-375 (Melanoma) | 16 | Derived from a clathrodin scaffold.[1] |
| BALB/c 3T3 (Fibroblast) | 71 | Shows four-fold selectivity for melanoma cells over normal fibroblasts.[1] | |
| Compound 12 | MCF-7 (Breast Cancer) | 2.49 | Introduction of a nitro or ethoxy group at the C6 position enhances antiproliferative activity.[4] |
| Compound 13 | HCT116 (Colon Cancer) | 6.43 | Exhibits broad-spectrum anticancer activity.[4] |
| A549 (Lung Cancer) | 9.62 | ||
| A375 (Melanoma) | 8.07 | ||
| Compound 20 | HepG2 (Liver Cancer) | 9.99 | A 2-aminobenzothiazole-thiazolidinedione hybrid.[4] |
| HCT-116 (Colon Cancer) | 7.44 | ||
| MCF-7 (Breast Cancer) | 8.27 | ||
| Compound 54 | PI3Kα | 0.00103 | A highly potent PI3Kα inhibitor.[4] |
| Thiourea derivative IVe | EAC (Mouse Cancer) | 10-24 | Optically active thiourea derivative.[5] |
| MCF-7 (Breast Cancer) | 15-30 | ||
| HeLa (Cervical Cancer) | 33-48 | ||
| Thiourea derivative IVf | EAC (Mouse Cancer) | 10-24 | Optically active thiourea derivative.[5] |
| MCF-7 (Breast Cancer) | 15-30 | ||
| HeLa (Cervical Cancer) | 33-48 | ||
| Benzothiazole derivative Vg | EAC (Mouse Cancer) | 10-24 | Optically active 2-aminobenzothiazole derivative.[5] |
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 2-aminobenzothiazole have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7] The structural modifications that confer antimicrobial properties often differ from those that enhance anticancer effects, highlighting the tunability of this scaffold.
Comparative Antimicrobial Potency of 2-Aminobenzothiazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Key Structural Features & SAR Insights |
| Compound 41c | E. coli | 3.1 | A benzothiazole-isatin conjugate, showing excellent activity against Gram-negative bacteria.[6] |
| P. aeruginosa | 6.2 | ||
| B. cereus | 12.5 | ||
| S. aureus | 12.5 | ||
| Compound 46a/46b | E. coli | 15.62 | Schiff base analogues with a hydroxyl group at the 2nd position of the benzylidene ring, which improves antibacterial action.[6] |
| P. aeruginosa | 15.62 | ||
| Compound 59b | K. pneumoniae | 0.4-0.8 | A Schiff base containing a diethylamino group at the 4th position of the benzylidene ring, augmenting antibacterial activity.[6] |
| Compound 1n/1o | C. albicans | 4-8 | 6-substituted derivatives designed based on molecular modeling.[7] |
| C. parapsilosis | 4-8 | ||
| C. tropicalis | 4-8 | ||
| Derivative 5c/5h | E. coli | 3.25-12.5 | 2-aminobenzothiazolomethyl naphthol derivatives.[8] |
| Derivative 5k | P. aeruginosa | 3.25-12.5 | |
| B. cereus | 3.25-12.5 | ||
| Derivative 5e/5g/5k | Fungal strains | 6.25-12.5 | Exhibit excellent antifungal activity.[8] |
Visualizing Key Concepts in SAR Studies
To better understand the workflow and the intricate relationships in structure-activity studies, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2-aminobenzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized 2-aminobenzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells. Positive and negative controls are included in each assay.
Conclusion
The 2-aminobenzothiazole scaffold continues to be a highly valuable template in the design and discovery of novel therapeutic agents. Structure-activity relationship studies have revealed that specific substitutions on the benzothiazole core and the exocyclic amino group are crucial for directing the biological activity towards either anticancer or antimicrobial targets. The data and methodologies presented in this guide provide a comparative framework for researchers and drug development professionals, facilitating the rational design of more potent and selective 2-aminobenzothiazole derivatives. The versatility of this scaffold, coupled with a deeper understanding of its SAR, holds significant promise for the development of future therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Efficacy of Novel 2-Aminobenzothiazole Compounds
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anticancer activities of recently developed 2-aminobenzothiazole derivatives. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these promising therapeutic agents.
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[1][2][3] Recent research has focused on the development of novel derivatives with potent anticancer properties. These compounds have been shown to target various cancer cell lines and key signaling pathways involved in tumorigenesis.[1][4] This guide focuses on a selection of these novel compounds, presenting their cytotoxic activities and the experimental context in which they were evaluated.
Quantitative Assessment of Anticancer Activity
The in vitro anticancer activity of novel 2-aminobenzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The IC50 values for several promising compounds are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | A549 (Lung) | 22.13 | [1][5] |
| MCF-7 (Breast) | 61.03 | [1][5] | |
| OMS14 | A549 (Lung) | 23.45 | [1][5] |
| MCF-7 (Breast) | 45.21 | [1][5] | |
| Compound 13 | HCT116 (Colon) | 6.43 | |
| A549 (Lung) | 9.62 | ||
| A375 (Melanoma) | 8.07 | ||
| Compounds 14-18 | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 | |
| Compound 20 | HepG2 (Liver) | 9.99 | |
| HCT-116 (Colon) | 7.44 | ||
| MCF-7 (Breast) | 8.27 | ||
| Compound 25 | MKN-45 (Gastric) | 0.06 | |
| H460 (Lung) | 0.01 | ||
| HT-29 (Colon) | 0.18 | ||
| Compound 54 | MCF-7 (Breast) | Not specified, potent PI3Kα inhibitor (IC50 = 1.03 nM) | |
| Compound 4a | HCT-116 (Colon) | 5.61 | [6] |
| HEPG-2 (Liver) | 7.92 | [6] | |
| MCF-7 (Breast) | 3.84 | [6] | |
| Compound IVe | EAC (Mouse Ascites) | 10-24 | |
| MCF-7 (Breast) | 15-30 | ||
| HeLa (Cervical) | 33-48 | ||
| Compound IVf | EAC (Mouse Ascites) | 10-24 | |
| MCF-7 (Breast) | 15-30 | ||
| HeLa (Cervical) | 33-48 | ||
| Compound IVh | EAC (Mouse Ascites) | 10-24 | |
| Compound Vg | EAC (Mouse Ascites) | 10-24 |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of these anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.[7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.[1][6][10]
-
Cell Treatment: Seed cells and treat with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described above.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and fix by adding dropwise to 70% ethanol while vortexing gently.[11] Store the fixed cells at 4°C for at least 2 hours.[11]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.
Visualizing the Mechanisms of Action
The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams illustrate these pathways and a general workflow for evaluating the anticancer potential of these compounds.
General experimental workflow for anticancer drug discovery.
Many 2-aminobenzothiazole derivatives exert their effects by inhibiting protein kinases involved in cancer progression.[2][3] The EGFR, PI3K/Akt, and VEGFR-2 signaling pathways are prominent targets.
Simplified EGFR signaling pathway in cancer.
The PI3K/Akt pathway is a crucial downstream effector of EGFR and other receptor tyrosine kinases, playing a central role in cell survival and proliferation.[2][5][14][15][16]
The PI3K/Akt signaling pathway in cancer.
VEGFR-2 signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20][21]
Key signaling pathways downstream of VEGFR-2 activation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. kumc.edu [kumc.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. nanocellect.com [nanocellect.com]
- 13. biocompare.com [biocompare.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
Navigating In Vitro Validation: A Comparative Guide for 2-Aminobenzo[d]thiazole-5-carbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the validation of in vitro assays is a critical step in the preclinical development of novel therapeutic agents. This guide provides a comparative overview of in vitro assays relevant to the validation of 2-Aminobenzo[d]thiazole-5-carbonitrile, a member of the promising 2-aminobenzothiazole class of compounds. While specific public data for this exact molecule is limited, this guide leverages available experimental data from closely related analogs to offer valuable insights into potential biological activities and the methodologies for their assessment.
The 2-aminobenzothiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide will delve into the common in vitro assays used to characterize these activities, presenting data in a comparative format to aid in experimental design and data interpretation.
Comparative Analysis of Biological Activity
To provide a framework for the potential efficacy of this compound, the following tables summarize the in vitro biological activities of various 2-aminobenzothiazole derivatives. This data, gathered from multiple studies, showcases the diverse therapeutic potential of this chemical class.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (7h) | A549 (Lung) | MTT | 18.16 | [3] |
| PC9 (Lung) | MTT | 8.11 | [3] | |
| H1975 (Lung) | MTT | 3.5 | [3] | |
| OMS5 | A549 (Lung) | MTT | 61.03 | [1] |
| MCF-7 (Breast) | MTT | 40.52 | [1] | |
| OMS14 | A549 (Lung) | MTT | 22.13 | [1] |
| MCF-7 (Breast) | MTT | 35.16 | [1] |
Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 2-aminobenzothiazole analog 7 | Enterococcus faecalis | Broth microdilution | - | [4] |
| Various derivatives | Bacillus subtilis | Agar diffusion | - | |
| Escherichia coli | Agar diffusion | - | ||
| Klebsiella pneumoniae | Agar diffusion | - | ||
| Staphylococcus aureus | Agar diffusion | - | ||
| Aspergillus niger | Agar diffusion | - | ||
| Aspergillus flavus | Agar diffusion | - |
Experimental Protocols: A Closer Look at the Methodology
Detailed and reproducible experimental protocols are the cornerstone of robust in vitro validation. Below are generalized methodologies for key assays commonly employed in the evaluation of 2-aminobenzothiazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that is required for 50% inhibition of cell viability.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Pathways: Signaling and Workflows
To further elucidate the context of these in vitro assays, the following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by 2-aminobenzothiazole derivatives and a general experimental workflow for their evaluation.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General experimental workflow for in vitro validation.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Guide to 2-Aminobenzothiazole-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and selective therapeutic candidates. This guide provides an objective comparison of 2-aminobenzothiazole-based inhibitors, a promising scaffold in anticancer drug discovery. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive evaluation of their performance against alternative compounds.
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of inhibitors targeting various protein kinases involved in cancer progression.[1][2] These kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K), are critical nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2] This guide delves into the selectivity and potential off-target effects of these inhibitors, offering a comparative analysis to inform drug development strategies.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the inhibitory activity and cytotoxic effects of several 2-aminobenzothiazole derivatives in comparison to established inhibitors. This quantitative data allows for a direct assessment of their potency and selectivity.
Table 1: Comparative Inhibitory Activity against PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Alpelisib (BYL719) | 5[3] | 1200[3] | 250[3] | 290[3] |
| Compound 8i | 1.03[3] | - | - | - |
| OMS14 | - | - | 65% inhibition @ 100 µM[3] | - |
'-' indicates data not available.
Table 2: Kinase Selectivity Profile of Compound OMS14
| Kinase | % Inhibition at 100 µM |
| PIK3CD/PIK3R1 (p110δ/p85α) | 65[4] |
| AKT1 (PKBα) | 14[4] |
| AKT3 (PKBγ) | 28[4] |
| CDK1/cyclin B | 24[4] |
| PDK1 | -6[4] |
Table 3: Comparative Cytotoxic Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| OMS5 | 22.13[3] | 61.03[4] |
| OMS14 | 28.14[3] | 26.09[4] |
| Compound 8i | 6.34[3] | - |
| Alpelisib (BYL719) | 0.5 - 1.5 (in various PIK3CA mutant breast cancer cell lines)[3] | - |
'-' indicates data not available.
One notable 2-aminobenzothiazole derivative, referred to as compound 3 in a comprehensive review, demonstrated high potency against CSF1R kinase (IC50 = 1.4 nM) and was reported to have an acceptable selectivity profile when tested against a large panel of 468 kinases, though the detailed data was not provided in the reviewed text.[5]
Key Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for assessing cross-reactivity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the activity and selectivity of 2-aminobenzothiazole-based inhibitors.
In Vitro PI3K Kinase Inhibition Assay (Adapted from ADP-Glo™ Kinase Assay)[3]
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)
-
Test compounds (2-aminobenzothiazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and the test compound solution.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at room temperature for a specified duration, for example, 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the produced ADP into ATP.
-
Signal Generation: The newly synthesized ATP is utilized by a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[3]
-
Cell Viability Assay (MTT Assay)[3]
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of living cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 2-aminobenzothiazole derivatives against different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance has spurred significant research into novel antimicrobial agents. Among these, 2-aminobenzothiazole derivatives have emerged as a promising class of compounds with potent activity against a wide spectrum of bacterial pathogens. This guide provides a comparative analysis of the efficacy of various 2-aminobenzothiazole derivatives against different bacterial strains, supported by experimental data and detailed protocols to aid in research and development efforts.
Comparative Analysis of Antibacterial Activity
Recent studies have demonstrated that novel 2-aminobenzothiazole derivatives exhibit significant antibacterial activity, in some cases surpassing the efficacy of conventional antibiotics.[1] The primary metrics for these comparisons have been the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, both standard measures of a compound's antimicrobial strength.[1]
The antibacterial efficacy of these compounds has been rigorously tested and compared against established antibiotics such as Ciprofloxacin, Ampicillin, and Norfloxacin.[1][2] Scientists have synthesized and evaluated a range of 2-aminobenzothiazole derivatives, revealing their potential to combat both Gram-positive and Gram-negative bacteria.[1]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various bacterial strains, providing a clear comparison of their potency.
| Derivative/Antibiotic | Target Microorganism | MIC (µg/mL) | Reference |
| 2-Aminobenzothiazole Derivatives | |||
| Compound 18 | E. coli | 6-8 | [1][2] |
| P. aeruginosa | 6-8 | [1][2] | |
| Compound 20 | S. aureus | 6-8 | [1][2] |
| B. subtilis | 6-8 | [2] | |
| Compound with 6-fluoro substitution | Gram-negative & Gram-positive bacteria | Enhanced activity | [2] |
| Compound A07 | S. aureus | 15.6 | [3] |
| E. faecalis | 7.81 | [3] | |
| E. coli | 3.91 | [3] | |
| S. typhi | 15.6 | [3] | |
| P. aeruginosa | 62.5 | [3] | |
| K. pneumoniae | 62.5 | [3] | |
| Compound 2d | E. faecalis | 8 | [4][5] |
| S. aureus | 8 | [4][5] | |
| Standard Antibiotics | |||
| Ciprofloxacin | E. coli | 6.25 | [5] |
| Norfloxacin | S. aureus, E. faecalis, E. coli | - | [6] |
| Ampicillin | - | - | [2] |
Experimental Protocols
The evaluation of the antibacterial activity of 2-aminobenzothiazole derivatives typically involves established and validated methodologies such as the agar well diffusion method and the broth dilution method.[1]
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
Methodology:
-
Preparation of Agar Plates: Nutrient agar medium is poured into sterile Petri plates and allowed to solidify.[1]
-
Bacterial Culture Spreading: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plates.[1]
-
Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.
-
Compound Application: A defined volume of the 2-aminobenzothiazole derivative solution (typically in a solvent like DMSO) and control antibiotics are added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Observation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]
Broth Micro-Dilution Method (for MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Methodology:
-
Preparation of Stock Solutions: Stock solutions of the 2-aminobenzothiazole derivatives and standard antibiotics are prepared in a suitable solvent like dimethylsulfoxide (DMSO).[1]
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates to achieve a range of concentrations.[4][5]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 10^5 or 10^6 CFU/mL).[1]
-
Incubation: The plates are incubated at 37°C for 24 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the bacteria.[1]
Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that 2-aminobenzothiazole derivatives exert their antibacterial effects by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[1] This mechanism is shared with fluoroquinolone antibiotics like ciprofloxacin. DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, 2-aminobenzothiazole derivatives disrupt these vital cellular processes, leading to bacterial cell death.
Conclusion
The consistent and promising results from numerous studies underscore the importance of continued research into 2-aminobenzothiazole derivatives as a potential new class of antibiotics.[1] Their potent activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, positions them as valuable leads in the fight against infectious diseases. Further investigation into their mechanisms of action, toxicity profiles, and in vivo efficacy is warranted to fully realize their therapeutic potential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 5. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Benzothiazole-Based Anticancer Agents and Existing Chemotherapeutics
An Objective Guide for Researchers and Drug Development Professionals
Introduction
While 2-Aminobenzo[d]thiazole-5-carbonitrile is a known chemical compound, a comprehensive review of the scientific literature reveals a lack of published data regarding its specific biological activity and no direct head-to-head comparisons with existing drugs. However, the broader class of 2-aminobenzothiazole derivatives has emerged as a promising scaffold in oncology research, with numerous analogues demonstrating potent anticancer activity.[1][2] This guide, therefore, provides a representative head-to-head comparison of a potent, recently developed 2-aminobenzothiazole derivative with a standard-of-care chemotherapeutic agent that shares a similar mechanism of action.
For this analysis, we will focus on the inhibition of tubulin polymerization, a clinically validated target for cancer therapy.[3] We will compare a novel 1,2,3-triazole benzothiazole derivative, herein referred to as Compound K18 , with Paclitaxel , a widely used microtubule-stabilizing agent.[2][] The comparison will be centered on their efficacy against cancer cells in vitro.
Head-to-Head Comparison: Compound K18 vs. Paclitaxel
This section provides a comparative overview of a representative advanced benzothiazole derivative, Compound K18, and the established anticancer drug, Paclitaxel.
Chemical Structures
| Compound | Chemical Structure |
| Compound K18 | A novel 1,2,3-triazole benzothiazole derivative. The exact structure can be found in the referenced literature.[2] |
| Paclitaxel | A complex diterpenoid natural product. |
Mechanism of Action
Both Compound K18 and Paclitaxel target the microtubule cytoskeleton, a critical component for cell division, but through opposing mechanisms.
-
Compound K18 : This benzothiazole derivative acts as a tubulin polymerization inhibitor . It binds to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin dimers into microtubules.[2][3][5] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[2]
-
Paclitaxel : In contrast, Paclitaxel is a microtubule-stabilizing agent . It binds to the interior surface of microtubules, promoting their polymerization and preventing their depolymerization.[][6] This leads to the formation of abnormal, non-functional microtubule bundles, which also results in cell cycle arrest at the G2/M phase and apoptosis.[6]
In Vitro Efficacy
The following table summarizes the in vitro potency of Compound K18 and Paclitaxel from published studies. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Parameter | Compound K18 | Paclitaxel |
| Target Cancer Cell Line | Esophageal Cancer (Kyse30) | Breast Cancer (MCF-7) |
| IC50 (Antiproliferative Activity) | 0.042 µM[2] | ~3.5 µM[7] |
| IC50 (Tubulin Polymerization Inhibition) | 0.446 µM[2] | N/A (Promotes polymerization) |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[8]
-
Principle : The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol :
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.[9]
-
Compound Treatment : The cells are then treated with various concentrations of the test compound (e.g., Compound K18 or Paclitaxel) and incubated for a specific period (e.g., 48 or 72 hours).[10]
-
MTT Addition : After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow formazan crystal formation.[9]
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
2. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1][11]
-
Principle : The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution at 340 nm in a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.[1]
-
Protocol :
-
Reaction Setup : Purified tubulin protein is kept on ice to prevent spontaneous polymerization. A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.[12]
-
Compound Addition : The test compound (e.g., Compound K18) at various concentrations is added to the wells of a 96-well plate. A known inhibitor like nocodazole can be used as a positive control, and DMSO as a vehicle control.[13]
-
Initiation of Polymerization : The polymerization reaction is initiated by transferring the plate to a spectrophotometer pre-warmed to 37°C.[12]
-
Kinetic Measurement : The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a duration of 60-90 minutes.[11]
-
Data Analysis : The absorbance values are plotted against time to generate polymerization curves. The effect of the inhibitor is quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[13]
-
Visualizations
Caption: Comparative mechanism of action of Compound K18 and Paclitaxel on microtubule dynamics.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel suppresses the viability of breast tumor MCF7 cells through the regulation of EF1α and FOXO3a by AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abscience.com.tw [abscience.com.tw]
- 13. 2-Arylaminobenzothiazole-arylpropenone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Aminobenzo[d]thiazole-5-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Aminobenzo[d]thiazole-5-carbonitrile, a compound that, while invaluable in research, requires meticulous handling due to its potential hazards. Adherence to these procedural steps is critical for mitigating risks to personnel and the environment.
Hazard Assessment and Safety Precautions
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Category | Potential Risks | Recommended PPE |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[3][4][5] | Chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if dust or aerosols are generated.[5][6] |
| Skin Corrosion/ Irritation | May cause skin irritation.[3] | Chemical-resistant gloves and lab coat.[6] |
| Eye Damage/ Irritation | May cause serious eye irritation.[3][7] | Safety goggles or a face shield.[5][6] |
| Aquatic Toxicity | Assumed to be harmful to aquatic life.[2][8] | Prevent release to the environment.[1][8] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[9][10] This ensures compliance with local, state, and federal regulations and minimizes environmental impact.
Experimental Protocol for Disposal:
-
Waste Segregation and Collection:
-
Collect all waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper, and gloves), in a designated hazardous waste container.[6][11]
-
The container must be chemically compatible, leak-proof, and kept securely closed except when adding waste.[1][11]
-
-
Labeling:
-
Storage:
-
Professional Disposal:
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the immediate area.[2][6]
-
Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.[1]
-
Containment: For a solid spill, carefully sweep or scoop the material into the designated hazardous waste container, avoiding dust generation.[6] For a liquid spill, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2][6] Do not use combustible materials like paper towels for initial containment of a liquid spill.[2]
-
Collection: Collect the contained material and place it into the labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, acetone) followed by a soap and water wash.[6] All cleaning materials must also be disposed of as hazardous waste.[2][6]
-
Reporting: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with established protocols.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. chemcia.com [chemcia.com]
- 6. benchchem.com [benchchem.com]
- 7. geneseo.edu [geneseo.edu]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Aminobenzo[d]thiazole-5-carbonitrile
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with 2-Aminobenzo[d]thiazole-5-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from data on structurally similar compounds, including other aminobenzothiazole derivatives and nitrile-containing molecules. A thorough risk assessment should be conducted before handling this chemical.
Potential Hazards: Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It may also cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[1] A face shield should be worn when there is a risk of splashing. | To protect eyes from splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn and inspected before use.[3] A laboratory coat is mandatory. For larger quantities, impervious clothing may be necessary.[1] | To prevent skin contact with the chemical. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[3] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[4][5] | To prevent inhalation of dust or vapors. |
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[4] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately. |
| Spill | Ensure adequate ventilation.[4] Use personal protective equipment. Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[4] |
Handling and Disposal Plan
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or vapors.[4]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat and sources of ignition.[4]
-
Incompatible materials include acids, bases, and strong oxidizing agents.[4]
Storage:
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
This material should be disposed of as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[4]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
